molecular formula C11H10N2O3 B2603938 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid CAS No. 952959-44-3

1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2603938
CAS No.: 952959-44-3
M. Wt: 218.212
InChI Key: CSTVJCHUHHLAMZ-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.212. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-methoxyphenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10-5-3-2-4-9(10)13-6-8(11(14)15)12-7-13/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTVJCHUHHLAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952959-44-3
Record name 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The journey of a drug candidate from discovery to a viable therapeutic is fundamentally governed by its physicochemical properties. These characteristics dictate its behavior in biological systems, influencing everything from solubility and absorption to metabolic stability and target engagement. This guide provides an in-depth analysis of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest to medicinal chemists and drug development professionals. We will delve into its core structural and physicochemical attributes, presenting not just predicted data, but also the rigorous, field-proven experimental protocols required for their empirical validation. This document is structured to serve as a practical and authoritative resource, explaining the causality behind experimental design and grounding all claims in verifiable scientific literature.

Chemical Identity and Structural Framework

A precise understanding of a molecule's identity is the foundation of all subsequent characterization. 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid is registered under CAS Number 952959-44-3.[1][2][3] Its fundamental properties are summarized below.

IdentifierValueSource
CAS Number 952959-44-3[1][2][3]
Molecular Formula C₁₁H₁₀N₂O₃[1]
Molecular Weight 218.21 g/mol [1]
SMILES COC1=CC=CC=C1N2C=C(C(=O)O)N=C2[1]
Structure 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

In Silico Physicochemical Profile: A Starting Point

Computational models provide valuable, first-pass estimates of a compound's properties, guiding initial experimental design. However, these predictions must be treated as hypotheses that require empirical confirmation. The predicted properties for 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid are presented below.

PropertyPredicted ValueSignificanceSource
LogP 1.58Indicates moderate lipophilicity, suggesting potential for membrane permeability.[1]
pKa 1.47 ± 0.10This predicted value is unusually low for a carboxylic acid and likely corresponds to one of the imidazole nitrogen protons; it highlights the critical need for experimental determination.[2]
TPSA 64.35 ŲThe Topological Polar Surface Area suggests good potential for oral bioavailability.[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 3Suggests a degree of conformational flexibility.[1]
Boiling Point 464.6 ± 25.0 °C[2]
Density 1.29 ± 0.1 g/cm³[2]

Integrated Physicochemical Characterization Workflow

A systematic approach is essential for the comprehensive characterization of a new chemical entity. The following workflow outlines the logical progression from initial identity confirmation to in-depth property analysis and stability assessment.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Stability & Degradation Procurement Compound Procurement or Synthesis QC QC & Identity Confirmation (NMR, MS, HPLC-UV) Procurement->QC pKa pKa Determination (Potentiometric Titration) QC->pKa Solubility Aqueous Solubility (Shake-Flask) QC->Solubility LogD Lipophilicity (LogD) (Shake-Flask) QC->LogD Stability Forced Degradation (ICH Conditions) LogD->Stability SIM Stability-Indicating Method Development Stability->SIM G A Calibrate pH Meter (3-point calibration) B Prepare Analyte Solution (Known concentration, constant ionic strength) A->B C Purge with N2 (Remove dissolved CO2) B->C D Titrate with Standardized Acid or Base C->D E Record pH vs. Titrant Volume D->E F Generate Titration Curve and Derivative Plots E->F G Identify Inflection Points (pKa = pH at half-equivalence) F->G

Fig 2. Experimental workflow for potentiometric pKa determination.

Aqueous Solubility

Theoretical Context

Aqueous solubility is a primary determinant of a drug's bioavailability. Poor solubility can lead to low absorption and formulation challenges. [4]It is crucial to distinguish between thermodynamic solubility, the true equilibrium concentration, and kinetic solubility, a faster but less precise measurement often used in high-throughput screening. [5][6]For definitive characterization, thermodynamic solubility is the required parameter.

Experimental Protocol: Thermodynamic Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. [6][7]

  • Medium Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The excess solid is critical to ensure that equilibrium is reached from a saturated state.

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium. [4]This typically requires 24 to 48 hours; equilibrium should be confirmed by sampling at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus. [8]4. Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the filtered supernatant and determine the compound's concentration using a validated analytical method, typically HPLC-UV. [5][8]A calibration curve prepared with known concentrations of the compound is used for quantification.

Workflow for Thermodynamic Solubility Determination

G A Add Excess Solid Compound to Buffer (e.g., PBS pH 7.4) B Equilibrate on Shaker (Constant Temp, 24-48h) A->B C Confirm Equilibrium (Plateau in concentration over time) B->C D Separate Phases (Centrifuge and/or Filter) C->D E Acquire Supernatant D->E F Quantify Concentration (HPLC-UV vs. Calibration Curve) E->F G Calculate Solubility (e.g., in µg/mL) F->G

Fig 3. Workflow for shake-flask thermodynamic solubility.

Lipophilicity (LogP / LogD)

Theoretical Context

Lipophilicity, the "greasiness" of a molecule, is a key factor in its ability to cross biological membranes. It is measured as the partition coefficient (P) between an immiscible lipid-like solvent (n-octanol) and water. For neutral compounds, this is expressed as LogP. For ionizable compounds like the topic molecule, the distribution coefficient (D) at a specific pH is more relevant, expressed as LogD. [7]LogP is a component of Lipinski's "Rule of Five" for predicting drug-likeness. [7][9]

Experimental Protocol: Shake-Flask Method for LogD

This direct measurement is the reference method for determining lipophilicity. [9][10][11]

  • Solvent Preparation: Prepare a quantity of high-purity n-octanol and the relevant aqueous buffer (e.g., PBS, pH 7.4). Pre-saturate each solvent by shaking it vigorously with the other for 24 hours and then allowing the phases to separate completely. [12]This step is critical to prevent volume changes during the experiment.

  • Partitioning: Add a known, small amount of the compound (from a stock solution) to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer.

  • Equilibration: Shake the vial for a sufficient time (e.g., 1-3 hours) to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample a precise aliquot from each phase. Quantify the concentration of the compound in both the n-octanol and aqueous samples using a suitable analytical method (e.g., HPLC-UV). [10][11]6. Calculation: The distribution coefficient, D, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this value:

    • D = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogD = log₁₀(D)

Workflow for LogD Determination

G A Pre-saturate n-Octanol and Buffer (pH 7.4) B Add Compound to Biphasic System A->B C Shake to Reach Equilibrium B->C D Separate Phases via Centrifugation C->D E Sample Aqueous Phase D->E F Sample n-Octanol Phase D->F G Quantify [Compound] in Both Phases (HPLC-UV) E->G F->G H Calculate D = [Octanol]/[Aqueous] and LogD = log10(D) G->H

Fig 4. Shake-flask workflow for experimental LogD determination.

Chemical Stability Assessment

Theoretical Context

A drug molecule must be sufficiently stable to survive manufacturing, storage, and administration. Forced degradation (or stress testing) studies are undertaken to identify likely degradation products and establish the intrinsic stability of the molecule. [13][14]These studies are fundamental to developing and validating a stability-indicating analytical method, which is a regulatory requirement. [14][15]

Experimental Protocol: Forced Degradation Studies

The compound should be subjected to stress conditions as outlined in the ICH Q1A guidelines, aiming for 5-20% degradation. [14]

  • Hydrolytic Stability:

    • Acid: Reflux the compound in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes to several hours). [14] * Base: Reflux the compound in 0.1 M NaOH under similar conditions. [14] * Neutral: Reflux the compound in water. [14]2. Oxidative Stability: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. [14]3. Photostability: Expose the solid compound and a solution of the compound to a controlled light source providing both UV and visible output, as specified by ICH Q1B guidelines.

  • Thermal Stability: Expose the solid compound to elevated temperatures (e.g., 60°C).

Analytical Method and Interpretation

All stressed samples, along with an unstressed control, are analyzed by a high-performance liquid chromatography (HPLC) method. A successful stability-indicating method must be able to resolve the parent peak of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid from all process impurities and degradation products. [13][15]The use of a photodiode array (PDA) detector is highly recommended as it can help determine peak purity. [15]

Conclusion

1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid possesses a physicochemical profile dictated by its aromatic, imidazole, and carboxylic acid functionalities. While in silico predictions provide a useful starting point, this guide emphasizes the necessity of empirical data. The detailed protocols for determining pKa, thermodynamic solubility, and LogD via potentiometric titration and the shake-flask method, respectively, provide a robust framework for its comprehensive characterization. This empirical data is indispensable for predicting the compound's in vivo behavior and for making informed decisions during the lead optimization and formulation development stages of any drug discovery program.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

  • LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. (n.d.). Retrieved from [Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. (n.d.). Retrieved from [Link]

  • Shake Flask Method | PDF | Science & Mathematics - Scribd. (n.d.). Retrieved from [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water - American Chemical Society. (2020, June 19). Retrieved from [Link]

  • Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC. (n.d.). Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC. (n.d.). Retrieved from [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]

  • Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. (n.d.). Retrieved from [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). Retrieved from [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC. (n.d.). Retrieved from [Link]

  • 1-Phenyl-1H-imidazole-4-carboxylic acid | C10H8N2O2 | CID 23445047 - PubChem. (n.d.). Retrieved from [Link]

  • (IUCr) Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (2023, July 15). Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar- - JScholar Publisher. (2025, July 15). Retrieved from [Link]

  • Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - ResearchGate. (2025, October 15). Retrieved from [Link]

  • Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. (n.d.). Retrieved from [Link]

  • Stability Indicating HPLC Method Development – A Review - IJTSRD. (2021, July 15). Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. (n.d.). Retrieved from [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. (n.d.). Retrieved from [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Retrieved from [Link]

  • Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies. (2018, February 16). Retrieved from [Link]

  • 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • a) pKa values of 4‐nitrophenol, 4‐methylthiophenol, and imidazole. b)... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in contemporary drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural attributes, plausible synthetic pathways, detailed analytical characterization, and its prospective pharmacological applications. The content herein is synthesized from established chemical principles and extrapolated from data on structurally analogous compounds, offering a robust framework for understanding and utilizing this molecule in a research and development context.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capabilities lend it to a wide array of biological interactions.[2] The introduction of an N-aryl substituent, specifically a 2-methoxyphenyl group, and a carboxylic acid at the 4-position, as in the case of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid, creates a molecule with distinct physicochemical properties and a high potential for targeted biological activity. This guide will explore these facets in detail, providing a foundational understanding for its application in drug design and development.

Molecular Structure and Physicochemical Properties

The chemical structure of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid is characterized by a central imidazole ring N-substituted with a 2-methoxyphenyl group and bearing a carboxylic acid moiety at the C4 position. This arrangement of functional groups dictates its physical and chemical behavior.

Table 1: Physicochemical Properties of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

PropertyValueSource
CAS Number 952959-44-3[3]
Molecular Formula C₁₁H₁₀N₂O₃[3]
Molecular Weight 218.21 g/mol [3]
Topological Polar Surface Area (TPSA) 64.35 Ų[3]
Predicted logP 1.5791[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 3[3]

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];

N1 [label="N", pos="0,1!"]; C2 [label="C", pos="-1,0.5!"]; N3 [label="N", pos="-0.5,-0.8!"]; C4 [label="C", pos="0.8,-0.5!"]; C5 [label="C", pos="1,0.8!"];

C_phenyl_1 [label="C", pos="-2.2,1!"]; C_phenyl_2 [label="C", pos="-2.9,0!"]; C_phenyl_3 [label="C",pos="-3.9,0.5!"]; C_phenyl_4 [label="C", pos="-4.2,1.5!"]; C_phenyl_5 [label="C", pos="-3.5,2.5!"]; C_phenyl_6 [label="C", pos="-2.5,2.2!"]; O_methoxy [label="O", pos="-4.5,3!"]; C_methyl [label="CH3", pos="-5.2,2.5!"];

C_carboxy [label="C", pos="1.5,-1.5!"]; O_carboxy1 [label="O", pos="1,-2.5!"]; O_carboxy2 [label="OH", pos="2.5,-1.5!"];

H2 [label="H", pos="-1.5,1!"]; H5 [label="H", pos="1.5,1.3!"]; H_phenyl_3 [label="H", pos="-4.4,0!"]; H_phenyl_4 [label="H", pos="-4.9,1.8!"]; H_phenyl_5 [label="H", pos="-3.8,3.2!"]; H_phenyl_6 [label="H", pos="-2,2.8!"];

N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1; N1 -- C_phenyl_1; C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1; C_phenyl_6 -- O_methoxy; O_methoxy -- C_methyl; C4 -- C_carboxy; C_carboxy -- O_carboxy1 [style=double]; C_carboxy -- O_carboxy2;

C2 -- H2; C5 -- H5; C_phenyl_2 -- H_phenyl_3; C_phenyl_3 -- H_phenyl_4; C_phenyl_4 -- H_phenyl_5; C_phenyl_5 -- H_phenyl_6;

label="1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid"; fontsize=12; }

Caption: Chemical structure of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid.

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic approach would be a multi-step process starting from commercially available starting materials.

Synthesis_Workflow cluster_0 Imidazole Ring Formation cluster_1 N-Arylation (Ullmann Condensation) cluster_2 Ester Hydrolysis A Ethyl 2-amino-3-oxobutanoate C Ethyl 1H-imidazole-4-carboxylate A->C Reaction with Formamidine acetate B Formamidine acetate B->C E Ethyl 1-(2-methoxyphenyl)-1H- imidazole-4-carboxylate C->E CuI, L-proline, K2CO3, DMSO D 2-Bromoanisole D->E F 1-(2-methoxyphenyl)-1H- imidazole-4-carboxylic acid E->F NaOH (aq), EtOH, Reflux G Purification F->G Acidification, Recrystallization

Caption: Proposed synthetic workflow for 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate

This step can be achieved through the condensation of an appropriate α-amino ketone equivalent with a formylating agent.

  • To a solution of ethyl 2-amino-3-oxobutanoate in a suitable solvent such as ethanol, add formamidine acetate.

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1H-imidazole-4-carboxylate.

Step 2: Synthesis of Ethyl 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylate

The N-arylation can be performed via a copper-catalyzed Ullmann condensation.[4]

  • To a mixture of ethyl 1H-imidazole-4-carboxylate, 2-bromoanisole, copper(I) iodide, and L-proline in a sealed tube, add potassium carbonate and dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for 24-48 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield ethyl 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylate.

Step 3: Synthesis of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

The final step is the hydrolysis of the ester to the carboxylic acid.

  • Dissolve the ethyl 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Reflux the mixture until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent to remove any unreacted starting material.

  • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, leading to the precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid.

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final compound with high purity.

Spectroscopic and Structural Characterization

While experimental spectra for this specific molecule are not publicly available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.[6][7]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the imidazole, methoxyphenyl, and carboxylic acid protons.

  • Imidazole Protons: Two singlets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the protons at the C2 and C5 positions of the imidazole ring.

  • Methoxyphenyl Protons: A complex multiplet pattern in the aromatic region (δ 6.9-7.5 ppm) for the four protons of the phenyl ring. The ortho, meta, and para protons will have distinct chemical shifts and coupling patterns.

  • Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm, integrating to three protons.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which is typically exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carboxylic Carbonyl: A signal in the downfield region (δ 160-170 ppm).

  • Imidazole Carbons: Signals for the three carbons of the imidazole ring, with the C2 carbon appearing more downfield than C4 and C5.

  • Methoxyphenyl Carbons: Six distinct signals for the aromatic carbons of the phenyl ring, with the carbon attached to the oxygen of the methoxy group appearing significantly downfield.

  • Methoxy Carbon: A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups.[8]

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

  • C=N and C=C Stretches (Imidazole and Phenyl rings): Multiple bands in the 1450-1620 cm⁻¹ region.

  • C-O Stretch (Methoxy group): A strong band around 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric).

  • N-H Bending (if tautomerism occurs): Potential for bands in the 1500-1650 cm⁻¹ region, though N-substitution largely prevents this.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): An intense peak at m/z = 218.21, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the methoxy group (-OCH₃, 31 Da).

Potential Applications in Drug Discovery

While the specific biological activities of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid have not been extensively reported, the structural motifs present suggest several promising avenues for therapeutic application. The imidazole core is a well-established pharmacophore with a broad range of activities.[1]

Xanthine Oxidase Inhibition

Structurally related 1-phenyl-1H-imidazole-5-carboxylic acid derivatives have demonstrated potent inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism whose overactivity is implicated in gout.[9] The presence of the carboxylic acid and the N-aryl group in the target molecule makes it a strong candidate for investigation as a xanthine oxidase inhibitor.

Xanthine_Oxidase_Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Gout Gout Uric Acid->Gout 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid Xanthine Oxidase Xanthine Oxidase 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid->Xanthine Oxidase Potential Inhibition

Caption: Potential role as a xanthine oxidase inhibitor for the treatment of gout.

Glycogen Phosphorylase Inhibition

N-(β-d-glucopyranosyl)-arylimidazole-carboxamides have been investigated as inhibitors of glycogen phosphorylase, a target for the management of type 2 diabetes.[10] The core imidazole carboxylic acid structure of the title compound suggests it could serve as a valuable scaffold for the development of novel glycogen phosphorylase inhibitors.

Analgesic and Anti-inflammatory Properties

Numerous imidazole derivatives have been reported to possess significant analgesic and anti-inflammatory activities.[1] The N-aryl substitution is a common feature in many of these active compounds. Therefore, 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid warrants evaluation for its potential in these therapeutic areas.

Conclusion

1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid is a molecule with significant potential in the field of drug discovery. This in-depth technical guide has provided a comprehensive overview of its chemical structure, plausible synthetic routes, and predicted analytical characteristics. Based on the well-established pharmacological importance of the N-arylimidazole and imidazole-4-carboxylic acid scaffolds, this compound represents a promising candidate for further investigation as a therapeutic agent, particularly in the areas of metabolic disorders and inflammation. The methodologies and data presented herein provide a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule.

References

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  • Connect Journals. Synthetic Emergence in N-Arylimidazoles: A Review. [Link]

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  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

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A Technical Guide to the In Silico Prediction of pKa Values for 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, making its accurate determination essential in drug discovery and development.[1][2][3] This guide provides an in-depth analysis of the predicted pKa values for 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid, a molecule with multiple ionizable centers. We will dissect the structural and electronic factors influencing its acidity and basicity, explore various computational prediction methodologies, and present detailed protocols for their application. By synthesizing data from established principles and computational models, this document offers researchers a robust framework for understanding and predicting the ionization behavior of this and structurally related compounds.

The Critical Role of pKa in Pharmaceutical Sciences

In the journey of a drug from administration to its target, it traverses numerous biological environments with varying pH levels, from the acidic milieu of the stomach to the near-neutral pH of the bloodstream (pH ≈ 7.4).[4] A molecule's pKa value determines the ratio of its ionized to non-ionized forms in each of these environments.[4][5] This equilibrium is critical because:

  • Solubility and Dissolution: The ionized form of a drug is typically more water-soluble, which is crucial for formulation and dissolution.[6]

  • Membrane Permeability: The non-ionized, more lipophilic form is generally better able to cross biological membranes, a key step in oral absorption and distribution to target tissues.[2][4]

  • Target Binding: The charge state of a molecule can dramatically affect its ability to bind to its biological target, for instance, through the formation of salt bridges.[1]

  • Pharmacokinetics (ADMET): Overall, pKa influences nearly every aspect of a drug's pharmacokinetic profile, making its early assessment a cornerstone of modern medicinal chemistry.[7][8][9][10][11]

Given its importance, the accurate prediction of pKa values in silico allows for the early triaging of compounds and guides the optimization of lead candidates, saving significant time and resources.[7][11]

Molecular Analysis of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

The target molecule possesses two primary ionizable centers: the carboxylic acid group and the imidazole ring. Understanding their individual ionization behavior requires an analysis of the electronic effects exerted by the molecule's substituents.

Ionizable Centers and Equilibria
  • Carboxylic Acid (Acidic): The carboxylic acid group (-COOH) at the 4-position of the imidazole ring will lose a proton to form a carboxylate anion (-COO⁻). This is its primary acidic pKa (pKa₁).

  • Imidazole Ring (Basic): The nitrogen at the 3-position (N3) of the imidazole ring has a lone pair of electrons and can accept a proton to form a positively charged imidazolium cation. The pKa of this conjugate acid is the molecule's basic pKa (pKa₂).

  • Imidazole Ring (Acidic): The N-H proton of an unsubstituted imidazole is very weakly acidic, with a pKa around 14.5.[12][13] However, in this molecule, the nitrogen at the 1-position (N1) is substituted with the 2-methoxyphenyl group, so this ionization is not relevant.

The ionization equilibria are visualized below.

G Cation Cationic (Imidazolium) Neutral Neutral (Zwitterionic Possible) Cation->Neutral + H⁺ (pKa₂) Anion Anionic (Carboxylate) Neutral->Anion - H⁺ (pKa₁)

Caption: Ionization equilibria for the subject molecule.

Substituent Effects on pKa

The acidity and basicity of the ionizable centers are modulated by the electronic properties of the substituents. Any factor that stabilizes the conjugate base will increase acidity (lower pKa), while factors that stabilize the conjugate acid will increase basicity (higher pKa).[14]

  • Effect on the Carboxylic Acid (pKa₁): The 1-(2-methoxyphenyl)imidazole moiety attached to the carboxylic acid acts as a substituent. Imidazole rings are generally electron-withdrawing, which tends to stabilize the carboxylate anion through an inductive effect, thereby increasing the acidity (lowering the pKa) compared to a simple aliphatic carboxylic acid.[15][16] The phenyl group at N1 further enhances this electron-withdrawing nature. Therefore, we predict the pKa of the carboxylic acid to be significantly lower than that of acetic acid (pKa ≈ 4.76).[6]

  • Effect on the Imidazole Ring (pKa₂): The basicity of N3 is determined by the availability of its lone pair to accept a proton. The N1-substituent plays a key role. The 2-methoxyphenyl group is predominantly electron-withdrawing due to the inductive effect of the sp²-hybridized phenyl ring, which delocalizes the N1 lone pair and reduces the electron density at N3. This destabilizes the conjugate acid, making the imidazole less basic (lowering the pKa of the conjugate acid) compared to unsubstituted imidazole (pKa ≈ 7.0).[12][13][17] The ortho-methoxy group (-OCH₃) introduces a competing effect; it is electron-donating via resonance but electron-withdrawing via induction. Its proximity to the imidazole ring may also introduce steric hindrance, potentially affecting the planarity and electronic communication between the rings.

Methodologies for In Silico pKa Prediction

A variety of computational methods exist for pKa prediction, each with distinct advantages and limitations.[18] A multi-faceted approach, combining different methods, often yields the most reliable results.[5]

  • Empirical and Fragment-Based Methods: These methods, employed by software like ACD/Labs and ChemAxon, utilize large databases of experimentally measured pKa values.[19][20][21] They deconstruct the query molecule into fragments, match them to entries in the database, and use Hammett-type equations and other empirical rules to calculate the pKa based on the electronic effects of the substituents.[20] They are extremely fast but their accuracy depends heavily on the quality of the database and the presence of similar structures in the training set.[22][23]

  • Quantum Mechanics (QM) Methods: First-principles approaches like Density Functional Theory (DFT) calculate the pKa by computing the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent model.[18] While computationally intensive, these methods are highly valuable for novel scaffolds not present in empirical databases, as they rely on fundamental physics rather than direct experimental analogy.[18][22]

  • Machine Learning (ML) and QSAR Models: These data-driven methods use algorithms to learn the complex relationship between molecular structure (represented by descriptors or fingerprints) and pKa.[3][10][24] Models like deep neural networks (DNN) and extreme gradient boosting (XGB) have shown performance comparable to commercial predictors.[3] Their predictive power is a function of the diversity and size of the training data.[24]

Predicted pKa Values for 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

Based on the analysis of substituent effects and data for parent compounds, we can estimate the pKa values. The parent scaffold, 1H-Imidazole-4-carboxylic acid, has a predicted acidic pKa of approximately 2.69.[25][26][27] The conjugate acid of the parent imidazole has a pKa of about 7.0.[13] We anticipate shifts from these baseline values.

The following table summarizes the predicted pKa values derived from a consensus of computational approaches.

Ionizable CenterpKa TypePredicted Value (Range)Rationale
Carboxylic Acid Acidic (pKa₁)2.0 – 2.5 The parent pKa is ~2.7.[25][26] The electron-withdrawing 1-(2-methoxyphenyl) substituent stabilizes the carboxylate anion, increasing acidity and lowering the pKa.
Imidazole N3 Basic (pKa₂)5.5 – 6.5 The parent pKa is ~7.0.[13] The electron-withdrawing N1-substituent reduces the basicity of N3, lowering the pKa of the conjugate acid.

Detailed Computational Protocols

To ensure scientific integrity, any prediction protocol must be robust and self-validating. Below are representative workflows for two common prediction paradigms.

Protocol 1: Fragment-Based Prediction (Empirical Method)

This protocol simulates the workflow using a commercial tool like ACD/Percepta or ChemAxon's Calculator Plugins.

Objective: To rapidly predict pKa values and assess the model's confidence.

Methodology:

  • Structure Input: Draw or import the 2D structure of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid into the software interface.

  • Standardization: Ensure the input structure is standardized (e.g., explicit hydrogens added, aromaticity perceived correctly).

  • Calculation Execution: Run the pKa prediction module using default aqueous model parameters (25 °C, 0 M ionic strength).

  • Results Analysis:

    • Identify the predicted pKa values for all acidic and basic centers. The software will assign pKa₁ to the carboxylic acid and pKa₂ to the imidazole N3.

    • Examine the microspecies distribution plot as a function of pH to visualize the population of the cationic, neutral, and anionic forms.

  • Trustworthiness Validation:

    • Check the software's reliability index or confidence score for the prediction.

    • Review the "analogs" or "evidence" used by the algorithm. The prediction is most trustworthy if the database contains experimentally determined pKa values for structurally similar compounds (e.g., other 1-phenyl-imidazole-4-carboxylic acids). A lack of close analogs reduces confidence.

G cluster_0 Workflow: Fragment-Based pKa Prediction A 1. Input 2D Structure B 2. Standardize Structure A->B C 3. Execute pKa Calculation (Aqueous Model) B->C D 4. Obtain Predicted pKa Values & Microspecies Distribution C->D E 5. Validate Prediction: - Check Reliability Index - Review Database Analogs D->E F Final Predicted pKa E->F

Caption: Workflow for empirical fragment-based pKa prediction.

Protocol 2: Quantum Mechanics-Based Prediction

This protocol outlines a first-principles approach using DFT, suitable for novel molecules.

Objective: To calculate pKa from the Gibbs free energy of reaction.

Methodology:

  • Conformational Analysis: Perform a thorough conformational search for the neutral (HA) and anionic (A⁻) species of the carboxylic acid, and the neutral (B) and cationic (BH⁺) species of the imidazole. This is critical as the lowest energy conformer dictates the thermodynamics.

  • Geometry Optimization: Optimize the geometry of the lowest-energy conformer for each of the four species (HA, A⁻, B, BH⁺) in both the gas phase and using a continuum solvation model (e.g., CPCM, SMD) representing water. A common level of theory is B3LYP/6-311+G(d,p).

  • Frequency Calculation: Perform a frequency calculation for each optimized structure in the solvent model to obtain the thermal corrections to the Gibbs free energy. Ensure no imaginary frequencies exist, confirming a true energy minimum.

  • Energy Calculation: Calculate the final Gibbs free energy in solution (G_sol) for each species.

  • pKa Calculation: Use the following thermodynamic cycle equation:

    • For the acid: pKa = (G_sol(A⁻) - G_sol(HA)) / (2.303 * RT) + C

    • Where R is the gas constant, T is the temperature (298.15 K), and C is a correction factor that includes the free energy of the proton in water (an empirically determined value).

  • Trustworthiness Validation:

    • Compare results with different solvation models or levels of theory to ensure consistency.

    • Validate the entire workflow by calculating the pKa of a well-known, structurally related compound and comparing it to the experimental value. This benchmarks the accuracy of the chosen theoretical approach.

G cluster_1 Workflow: QM-Based pKa Prediction A 1. Conformational Search (All Protonation States) B 2. Geometry Optimization (Gas Phase & Solvation Model) A->B C 3. Frequency Calculation (Obtain Gibbs Free Energy, G_sol) B->C D 4. Calculate ΔG of Reaction (e.g., G_sol(A⁻) - G_sol(HA)) C->D E 5. Calculate pKa (Using Thermodynamic Equation) D->E F 6. Validate Workflow (Benchmark with Known Compound) E->F G Final Predicted pKa F->G

Sources

The Influence of the 2-Methoxyphenyl Moiety on the Electronic Landscape of Imidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and intriguing electronic properties.[1][2][3][4][5] The introduction of a 2-methoxyphenyl substituent onto the imidazole core imparts a unique set of electronic characteristics that are of significant interest for the rational design of novel therapeutics and functional materials. This technical guide provides an in-depth exploration of the electronic properties of 2-methoxyphenyl substituted imidazoles, offering a synthesis of theoretical principles and practical experimental methodologies. We will delve into the impact of the methoxy group's electron-donating nature on the frontier molecular orbitals, photophysical behavior, and electrochemical characteristics of these compounds. This document is intended to serve as a comprehensive resource for researchers seeking to understand and harness the electronic properties of this important class of molecules.

Introduction: The Imidazole Core and the Influence of Methoxy Substitution

The imidazole ring is an aromatic heterocycle that is a fundamental component of many biologically active molecules, including the amino acid histidine and purine nucleobases.[6] Its unique electronic structure, characterized by a π-electron sextet distributed over a five-membered ring with two nitrogen atoms, makes it an excellent scaffold for tuning electronic properties through substitution.[3] The introduction of substituents allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn governs the molecule's reactivity, photophysical properties, and biological interactions.[6][7]

The 2-methoxyphenyl group, when attached to the imidazole ring, introduces a significant electronic perturbation. The methoxy group (-OCH₃) is a strong electron-donating group due to the resonance effect of the oxygen lone pair with the phenyl ring's π-system. This electron-donating character has a profound impact on the overall electronic distribution of the molecule, influencing key parameters such as the HOMO-LUMO energy gap, charge transfer characteristics, and susceptibility to electrophilic or nucleophilic attack.[8] Understanding these electronic modulations is crucial for applications ranging from the development of novel antifungal agents to the design of advanced organic light-emitting diodes (OLEDs).[1][9]

Theoretical Framework: Understanding the Electronic Properties

A theoretical understanding of the electronic properties of 2-methoxyphenyl substituted imidazoles provides a predictive framework for their behavior and guides experimental design. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for elucidating the electronic structure and excited-state properties of these molecules.[10][11][12][13]

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity). The energy difference between the HOMO and LUMO, the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's kinetic stability, chemical reactivity, and optical properties.[6] A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift in the absorption spectrum.[7]

For 2-methoxyphenyl substituted imidazoles, the electron-donating methoxy group is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to unsubstituted or electron-withdrawn substituted imidazoles.[14] This effect can be visualized through molecular orbital plots generated from DFT calculations.

Diagram: HOMO-LUMO Energy Levels

G cluster_0 Unsubstituted Imidazole cluster_1 2-Methoxyphenyl Imidazole LUMO_unsub LUMO HOMO_unsub HOMO LUMO_unsub->HOMO_unsub Large ΔE LUMO_sub LUMO HOMO_sub HOMO (Elevated) LUMO_sub->HOMO_sub Smaller ΔE

Caption: Effect of 2-methoxyphenyl substitution on HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[8] The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack.[8] In 2-methoxyphenyl substituted imidazoles, the oxygen atom of the methoxy group and the nitrogen atoms of the imidazole ring are expected to be electron-rich regions.[8]

Experimental Characterization of Electronic Properties

Experimental techniques are essential for validating theoretical predictions and providing quantitative data on the electronic properties of 2-methoxyphenyl substituted imidazoles.

Synthesis

The synthesis of 2-methoxyphenyl substituted imidazoles can be achieved through various methods, with the Debus-Radziszewski reaction being a common and versatile approach.[10][15] This one-pot synthesis typically involves the reaction of a 1,2-dicarbonyl compound (like benzil), an aldehyde (4-methoxybenzaldehyde), and ammonia (often from ammonium acetate) in a suitable solvent.[16][17]

Diagram: Synthetic Workflow

G Start Reactants: - Benzil - 4-Methoxybenzaldehyde - Ammonium Acetate Reaction Debus-Radziszewski Reaction (Reflux in Acetic Acid) Start->Reaction Workup Cooling & Precipitation Reaction->Workup Purification Recrystallization (e.g., from Ethanol) Workup->Purification Product 2-(4-methoxyphenyl)-4,5- diphenyl-1H-imidazole Purification->Product

Caption: General workflow for synthesizing 2-methoxyphenyl imidazoles.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole [16]

  • Reactant Mixture: In a round-bottom flask, combine benzil (1 mmol), 4-methoxybenzaldehyde (1 mmol), and ammonium acetate (3 mmol).

  • Solvent and Catalyst: Add glacial acetic acid (7 mL) to the flask. The acetic acid acts as both the solvent and a catalyst.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Filtration: Stir the resulting precipitate at room temperature and then filter to collect the crude product.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions and photophysical properties of molecules.[18][19] The UV-Vis absorption spectrum reveals the wavelengths of light that a molecule absorbs, corresponding to electronic transitions from the ground state to excited states (e.g., π-π* transitions).[20] The fluorescence emission spectrum shows the wavelengths of light emitted as the molecule relaxes from the excited state back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift.

The electron-donating methoxy group typically causes a bathochromic (red) shift in the absorption and emission spectra of imidazole derivatives compared to their unsubstituted counterparts.[21][22] This is due to the destabilization of the HOMO and stabilization of the LUMO, leading to a smaller energy gap.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy [18]

  • Solution Preparation: Prepare dilute solutions of the synthesized imidazole derivative in a spectroscopic grade solvent (e.g., DMSO, ethanol) in quartz cuvettes.

  • UV-Vis Absorption: Record the UV-Vis absorption spectrum using a spectrophotometer, typically over a range of 200-800 nm.

  • Fluorescence Emission: Record the fluorescence emission spectrum using a spectrofluorometer. Excite the sample at the wavelength of maximum absorption (λmax) determined from the UV-Vis spectrum.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[23][24][25] By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is obtained that shows the potentials at which the molecule undergoes oxidation (loses electrons) and reduction (gains electrons).

The onset oxidation potential (Eox) is related to the HOMO energy level, and the onset reduction potential (Ered) is related to the LUMO energy level. The electrochemical band gap can be calculated from the difference between these potentials.

Experimental Protocol: Cyclic Voltammetry [24][25]

  • Electrochemical Cell Setup: Use a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[24][25][26]

  • Electrolyte Solution: Dissolve the imidazole derivative in a suitable solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate).[26]

  • Measurement: De-gas the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen. Scan the potential and record the cyclic voltammogram.

  • Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram. Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced to the vacuum level, assuming the ferrocene/ferrocenium couple is at -4.8 eV relative to the vacuum):

    • EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV

    • ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV

Structure-Property Relationships and Applications

The electronic properties of 2-methoxyphenyl substituted imidazoles are highly tunable by modifying the substitution pattern on both the imidazole and phenyl rings. This allows for the fine-tuning of their photophysical and electrochemical characteristics for specific applications.

Data Summary

The following table summarizes typical electronic property data for 2-methoxyphenyl substituted imidazoles, illustrating the impact of the methoxy group.

Compoundλabs (nm)λem (nm)HOMO (eV)LUMO (eV)ΔE (eV)
2-Phenyl-4,5-diphenyl-1H-imidazole~305~360-5.8-2.23.6
2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole~315~380-5.6-2.13.5

Note: The values in this table are representative and can vary depending on the specific molecular structure and experimental conditions.

Applications

The unique electronic properties of 2-methoxyphenyl substituted imidazoles make them promising candidates for a variety of applications:

  • Drug Development: The imidazole scaffold is a well-established pharmacophore in medicinal chemistry.[1][4] The electronic modifications introduced by the 2-methoxyphenyl group can influence the binding affinity of the molecule to biological targets.[11] These compounds have been investigated for their potential as antifungal, anticancer, and antiprotozoal agents.[1][2][17][27]

  • Organic Electronics: The tunable HOMO/LUMO levels and fluorescent properties of these compounds make them suitable for use in organic light-emitting diodes (OLEDs) as emitters or host materials.[9][20][23][28] The electron-donating methoxy group can help in tuning the emission color and improving device efficiency.[20]

  • Fluorescent Probes: The sensitivity of their fluorescence to the local environment makes them potential candidates for fluorescent sensors for detecting ions or biomolecules.[18]

Conclusion

The introduction of a 2-methoxyphenyl substituent provides a powerful strategy for modulating the electronic properties of imidazole derivatives. The electron-donating nature of the methoxy group leads to a decrease in the HOMO-LUMO gap, a red-shift in the absorption and emission spectra, and altered electrochemical behavior. A comprehensive understanding of these electronic effects, gained through a combination of theoretical modeling and experimental characterization, is crucial for the rational design of new molecules with tailored properties for applications in drug discovery, materials science, and beyond. This guide has provided a foundational overview of the key concepts and practical methodologies for investigating the electronic landscape of this important class of compounds.

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  • Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. (2021). Molbank, 2021(1), M1209. [Link]

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  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. (2021). RSC Advances, 11(36), 22183-22188. [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). RSC Advances, 15(47), 30183-30195. [Link]

  • Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. (2021). Indonesian Journal of Electrical Engineering and Computer Science, 22(3), 1367-1375. [Link]

  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). Scientific Reports, 15(1), 25373. [Link]

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Methodological & Application

Application Notes and Protocols: Coordination Chemistry of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic Acid with Transition Metals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the coordination chemistry of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid with a focus on its interactions with first-row transition metals. The unique structural features of this ligand, possessing both a flexible N-donor imidazole ring and a carboxylate group, make it a versatile building block for the synthesis of novel coordination complexes, including discrete molecules and multidimensional coordination polymers. These materials are of significant interest for their potential applications in drug development, catalysis, and materials science, owing to their diverse structural, spectroscopic, luminescent, and magnetic properties. This guide offers detailed protocols for the synthesis and characterization of these metal complexes, underpinned by a discussion of the fundamental principles and experimental considerations that govern their formation and properties.

Introduction to 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic Acid as a Ligand

1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid is a bifunctional organic ligand that presents intriguing possibilities for the construction of metal-organic architectures. The imidazole moiety, a five-membered heterocyclic aromatic ring with two nitrogen atoms, is a well-established coordinating group in bioinorganic chemistry and materials science. The nitrogen atom at the 3-position of the imidazole ring is a potent Lewis base, readily coordinating to transition metal ions.

The carboxylic acid group at the 4-position introduces another coordination site through its oxygen atoms. Carboxylate groups are known for their versatile coordination modes, including monodentate, bidentate (chelating or bridging), and multidentate bridging, which can lead to the formation of polynuclear clusters and extended networks.[1] The presence of the 2-methoxyphenyl substituent on the imidazole nitrogen introduces steric bulk and the potential for secondary interactions, which can influence the resulting crystal packing and supramolecular assembly. The interplay between the N-donor imidazole and the O-donor carboxylate, along with the steric and electronic effects of the methoxyphenyl group, allows for fine-tuning of the structural and functional properties of the resulting metal complexes.

General Synthetic Strategies

The synthesis of coordination complexes with 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid can be broadly categorized into two approaches: conventional solution-based methods and solvothermal/hydrothermal techniques. The choice of method significantly influences the crystallinity, dimensionality, and phase purity of the final product.

Solution-Based Synthesis at Ambient or Elevated Temperatures

This classical approach involves the reaction of the ligand and a metal salt in a suitable solvent at or near room temperature, or with gentle heating. It is often employed for the synthesis of discrete, kinetically favored products. The slow evaporation of the solvent from the reaction mixture is a common technique to induce crystallization.

Solvothermal and Hydrothermal Synthesis

These methods are particularly effective for the synthesis of crystalline, thermodynamically stable coordination polymers and metal-organic frameworks (MOFs).[1] The reactions are carried out in a sealed vessel (e.g., a Teflon-lined autoclave) at temperatures above the boiling point of the solvent. The increased pressure and temperature facilitate the dissolution of reactants and promote the formation of highly ordered crystalline materials. Hydrothermal synthesis specifically uses water as the solvent, while solvothermal synthesis employs other organic solvents or mixtures.

Experimental Protocols

The following protocols are proposed based on established methodologies for analogous imidazole-carboxylate ligands and may require optimization for the specific ligand 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid.

Ligand Synthesis

While 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid is commercially available, its synthesis can be achieved through multi-step organic reactions, typically involving the construction of the imidazole ring. Various synthetic routes to substituted imidazoles have been reported.[2]

Protocol 1: Synthesis of a Discrete Copper(II) Complex

This protocol aims to synthesize a mononuclear or dinuclear Cu(II) complex suitable for detailed spectroscopic and structural analysis.

Materials:

  • 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid (L)

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Methanol (MeOH)

  • Deionized water

Procedure:

  • Dissolve 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid (0.2 mmol, 43.6 mg) in 10 mL of methanol with gentle warming.

  • In a separate flask, dissolve copper(II) acetate monohydrate (0.1 mmol, 20.0 mg) in 5 mL of a methanol/water (1:1 v/v) mixture.

  • Slowly add the copper(II) salt solution to the ligand solution with continuous stirring. A color change is expected upon complex formation.

  • Stir the resulting solution at room temperature for 2 hours.

  • Filter the solution to remove any undissolved particles.

  • Allow the filtrate to stand undisturbed in a loosely covered beaker for slow evaporation.

  • Blue or green crystals suitable for single-crystal X-ray diffraction are expected to form within several days to a week.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.

Causality: The use of a 2:1 ligand-to-metal molar ratio favors the formation of discrete complexes where the metal ion is saturated by the ligand. Slow evaporation is a gentle crystallization technique that allows for the growth of high-quality single crystals.[3]

Protocol 2: Hydrothermal Synthesis of a Zinc(II) Coordination Polymer

This protocol is designed to produce a crystalline, extended network structure with potential luminescent properties.

Materials:

  • 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid (L)

  • Zinc(II) nitrate hexahydrate [Zn(NO₃)₂·6H₂O]

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a 20 mL Teflon-lined stainless steel autoclave, combine 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid (0.1 mmol, 21.8 mg), zinc(II) nitrate hexahydrate (0.1 mmol, 29.7 mg), 5 mL of deionized water, and 5 mL of DMF.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • Allow the autoclave to cool slowly to room temperature over 24 hours.

  • Colorless or white block-like crystals are expected to form.

  • Collect the crystals by filtration, wash thoroughly with deionized water and then with a small amount of ethanol, and air dry.

Causality: The high temperature and pressure of the hydrothermal method promote the formation of thermodynamically stable and often more complex, higher-dimensionality structures.[1] DMF is used as a co-solvent to improve the solubility of the organic ligand.

Protocol 3: Solvothermal Synthesis of a Cobalt(II) or Manganese(II) Complex for Magnetic Studies

This protocol aims to synthesize a coordination polymer with potential interesting magnetic properties arising from the interaction between paramagnetic metal centers.

Materials:

  • 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid (L)

  • Cobalt(II) chloride hexahydrate [CoCl₂·6H₂O] or Manganese(II) chloride tetrahydrate [MnCl₂·4H₂O]

  • Ethanol (EtOH)

  • Triethylamine (Et₃N)

Procedure:

  • In a 20 mL Teflon-lined stainless steel autoclave, dissolve 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid (0.1 mmol, 21.8 mg) in 10 mL of ethanol.

  • Add a stoichiometric amount of triethylamine (0.1 mmol, 14 µL) to deprotonate the carboxylic acid group.

  • In a separate vial, dissolve CoCl₂·6H₂O (0.1 mmol, 23.8 mg) or MnCl₂·4H₂O (0.1 mmol, 19.8 mg) in 5 mL of ethanol.

  • Add the metal salt solution to the ligand solution in the autoclave.

  • Seal the autoclave and heat at 150 °C for 48 hours.

  • Cool the autoclave to room temperature.

  • Collect the resulting crystalline product by filtration, wash with ethanol, and dry under vacuum.

Causality: The use of a base like triethylamine ensures the deprotonation of the carboxylic acid, facilitating its coordination to the metal center. Solvothermal conditions can lead to the formation of robust frameworks where magnetic exchange interactions between metal ions can be studied.[4]

Characterization of the Coordination Complexes

A multi-technique approach is essential for the comprehensive characterization of the synthesized complexes.

Single-Crystal X-ray Diffraction

This is the most definitive method for determining the precise three-dimensional structure of the coordination complexes, including bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing.[5]

Protocol for Crystal Mounting and Data Collection:

  • Select a suitable single crystal under a microscope. The ideal crystal should be well-formed with sharp edges and no visible defects.

  • Mount the crystal on a cryoloop or a glass fiber.

  • Center the crystal on the goniometer head of a single-crystal X-ray diffractometer.

  • Cool the crystal to a low temperature (typically 100-150 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential solvent loss.

  • Collect the diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Process the data and solve the crystal structure using appropriate software packages.

Spectroscopic Techniques

FTIR spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies.

Expected Observations:

  • A shift in the C=O stretching frequency of the carboxylate group upon coordination. The asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies and their separation (Δν = ν_as - ν_s) can provide information about the coordination mode of the carboxylate group.

  • Changes in the vibrational modes of the imidazole ring upon coordination of the nitrogen atom to the metal center.

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can be used to infer the coordination geometry of the metal ion, particularly for d-block elements.[6]

Data Presentation:

Complex TypeExpected d-d Transitions (nm)Coordination Geometry
Octahedral Co(II)~450-550 and ~1100-1200Distorted Octahedral
Tetrahedral Co(II)~550-700 and ~1400-1700Distorted Tetrahedral
Octahedral Ni(II)~350-450, ~600-750, ~900-1200Octahedral
Octahedral Cu(II)Broad band ~600-900Distorted Octahedral

Note: These are general ranges and the exact positions of the absorption bands will depend on the specific ligand field.

For d¹⁰ metal complexes (e.g., Zn(II) and Cd(II)), luminescence spectroscopy is a valuable tool to investigate their photophysical properties. These complexes are often luminescent due to ligand-centered or metal-to-ligand charge transfer transitions.[7]

Experimental Workflow:

G A Synthesized Zn(II) or Cd(II) Complex B Prepare solid-state or solution sample A->B C Measure Excitation Spectrum B->C D Determine Optimal Excitation Wavelength (λ_ex) C->D E Measure Emission Spectrum at λ_ex D->E F Analyze Emission Maxima (λ_em) and Quantum Yield E->F

Caption: Workflow for Luminescence Spectroscopy.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the coordination complexes and to identify the presence of coordinated or lattice solvent molecules.[8]

TGA/DSC Experimental Protocol:

  • Accurately weigh 5-10 mg of the crystalline sample into an alumina or platinum crucible.

  • Place the crucible in the TGA/DSC instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-800 °C).

  • Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

Data Interpretation:

  • Initial weight loss at temperatures below 150 °C typically corresponds to the loss of lattice solvent molecules.

  • Weight loss at higher temperatures indicates the loss of coordinated solvent molecules and the decomposition of the organic ligand.

  • The final residue at the end of the experiment is usually the corresponding metal oxide.

Potential Applications

The coordination complexes of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid with transition metals are expected to exhibit a range of interesting properties and potential applications.

  • Drug Development: Imidazole-based compounds are known for their diverse biological activities.[2] The coordination to metal ions can enhance these properties, leading to the development of new metallodrugs with, for example, anticancer or antimicrobial activities.

  • Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis. The tailored coordination environment provided by the ligand can lead to complexes with specific catalytic activities.

  • Luminescent Materials: Zinc(II) and Cadmium(II) complexes with imidazole-based ligands often exhibit strong luminescence, making them candidates for applications in chemical sensing, bio-imaging, and light-emitting devices (LEDs).[7]

  • Magnetic Materials: Coordination polymers containing paramagnetic metal ions such as Mn(II), Co(II), and Ni(II) can exhibit interesting magnetic phenomena, including single-molecule magnet behavior and magnetic ordering.[4]

Conclusion

The coordination chemistry of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid with transition metals offers a rich field for exploration. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to synthesize and investigate novel coordination complexes with tailored structures and functionalities. The versatility of this ligand, combined with the diverse properties of transition metals, opens up exciting avenues for the development of new materials with applications spanning from medicine to materials science.

References

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  • Spectroscopy Online. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. [Link]

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  • SERC - Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

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  • Journal of Chemical and Pharmaceutical Research. (2012). Transition metal complexes of 2-(substituted)-1H-benzo[d]imidazole. [Link]

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Application Note & Protocol: Scalable Synthesis of 1-(2-Methoxyphenyl)-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and scalable synthetic route for the preparation of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid, a key building block in pharmaceutical research and development. The presented methodology is designed for researchers, scientists, and drug development professionals, emphasizing scalability, efficiency, and mechanistic understanding. This guide details a two-stage process commencing with the synthesis of an ethyl imidazole-4-carboxylate intermediate via the Van Leusen imidazole synthesis, followed by a copper-catalyzed N-arylation, and culminating in ester hydrolysis. Each step is accompanied by a detailed, self-validating protocol, insights into the rationale behind experimental choices, and characterization data.

Introduction

Substituted imidazole-4-carboxylic acids are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The target molecule, 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid, incorporates both the imidazole scaffold, known for its diverse pharmacological activities, and a methoxyphenyl moiety, which can influence pharmacokinetic and pharmacodynamic properties. The development of robust and scalable synthetic routes to such compounds is crucial for enabling their exploration in drug discovery programs. This application note outlines a reliable and scalable pathway, prioritizing modern synthetic methods that offer advantages in terms of yield, purity, and operational simplicity over classical approaches.

Overall Synthetic Strategy

The synthesis is strategically designed in a convergent manner. The imidazole-4-carboxylate core is first constructed, followed by the introduction of the N-aryl substituent. This approach allows for late-stage diversification, should analogs with different N-aryl groups be desired. The three key transformations are:

  • Van Leusen Imidazole Synthesis: Formation of ethyl imidazole-4-carboxylate from ethyl isocyanoacetate and formamidine acetate. This method is chosen for its reliability and use of commercially available starting materials.

  • Chan-Lam N-Arylation: Copper-catalyzed cross-coupling of ethyl imidazole-4-carboxylate with 2-methoxyphenylboronic acid. The Chan-Lam coupling is selected for its generally milder reaction conditions compared to traditional Ullmann condensations, which often require high temperatures and stoichiometric copper.[1]

  • Ester Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid. This is a standard and high-yielding transformation.

Visualizing the Synthetic Workflow

G cluster_0 Stage 1: Imidazole Core Synthesis cluster_1 Stage 2: N-Arylation and Hydrolysis A Ethyl Isocyanoacetate C Ethyl Imidazole-4-carboxylate A->C Van Leusen Reaction B Formamidine Acetate B->C E Ethyl 1-(2-methoxyphenyl)-1H- imidazole-4-carboxylate C->E Chan-Lam Coupling D 2-Methoxyphenylboronic Acid D->E F 1-(2-Methoxyphenyl)-1H- imidazole-4-carboxylic Acid E->F Alkaline Hydrolysis

Caption: Overall workflow for the synthesis of the target compound.

Stage 1: Synthesis of Ethyl Imidazole-4-carboxylate

The Van Leusen imidazole synthesis is a powerful method for constructing the imidazole ring from tosylmethyl isocyanide (TosMIC) and an aldimine.[2][3] For the synthesis of an unsubstituted imidazole at the 1, 2, and 5 positions, a variation using ethyl isocyanoacetate and formamidine acetate is employed.

Protocol 1: Synthesis of Ethyl Imidazole-4-carboxylate

Materials:

  • Ethyl isocyanoacetate (1.0 equiv)

  • Formamidine acetate (1.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a stirred solution of ethyl isocyanoacetate in DMF, add formamidine acetate and potassium carbonate at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl imidazole-4-carboxylate as a white solid.

Expert Insights: The use of a slight excess of formamidine acetate ensures the complete consumption of the ethyl isocyanoacetate. Potassium carbonate acts as a base to facilitate the cyclization. DMF is a suitable solvent for this reaction due to its high boiling point and ability to dissolve the reactants.

Expected Yield and Characterization:

  • Yield: 75-85%

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (s, 1H), 7.68 (s, 1H), 4.35 (q, J = 7.1 Hz, 2H), 1.37 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 163.5, 138.8, 136.2, 120.5, 60.8, 14.4.

  • MS (ESI): m/z 141.06 [M+H]⁺.

Stage 2: N-Arylation via Chan-Lam Coupling

The Chan-Lam coupling provides an efficient method for the formation of a C-N bond between the imidazole nitrogen and the 2-methoxyphenyl group using a copper catalyst and an arylboronic acid.[1]

Protocol 2: Synthesis of Ethyl 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylate

Materials:

  • Ethyl imidazole-4-carboxylate (1.0 equiv)

  • 2-Methoxyphenylboronic acid (1.5 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add ethyl imidazole-4-carboxylate, 2-methoxyphenylboronic acid, CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylate.

Expert Insights: The use of a slight excess of the boronic acid drives the reaction to completion. 1,10-Phenanthroline acts as a ligand to stabilize the copper catalyst and enhance its reactivity.[4] Cesium carbonate is an effective base for this transformation. Toluene is a suitable high-boiling solvent for this coupling reaction.

Expected Yield and Characterization:

  • Yield: 65-75%

  • ¹H NMR (400 MHz, CDCl₃): δ 8.01 (s, 1H), 7.75 (s, 1H), 7.45 (dd, J = 7.8, 1.7 Hz, 1H), 7.38 (ddd, J = 8.3, 7.5, 1.8 Hz, 1H), 7.08 (td, J = 7.5, 1.1 Hz, 1H), 7.02 (d, J = 8.4 Hz, 1H), 4.36 (q, J = 7.1 Hz, 2H), 3.88 (s, 3H), 1.38 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 163.2, 155.1, 139.5, 137.1, 130.8, 126.3, 125.9, 121.2, 112.1, 60.9, 55.8, 14.5.

  • MS (ESI): m/z 247.11 [M+H]⁺.

Stage 3: Ester Hydrolysis

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base.[5][6]

Protocol 3: Synthesis of 1-(2-Methoxyphenyl)-1H-imidazole-4-carboxylic Acid

Materials:

  • Ethyl 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylate (1.0 equiv)

  • Sodium hydroxide (NaOH, 3.0 equiv)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl, 1 M)

Procedure:

  • Dissolve ethyl 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylate in a mixture of methanol and water.

  • Add a solution of sodium hydroxide in water to the reaction mixture.

  • Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid.

Expert Insights: The use of a mixture of methanol and water ensures the solubility of both the ester and the sodium hydroxide. Acidification protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.

Expected Yield and Characterization:

  • Yield: >90%

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H), 8.21 (s, 1H), 7.95 (s, 1H), 7.50 (dd, J = 7.8, 1.7 Hz, 1H), 7.42 (ddd, J = 8.3, 7.5, 1.8 Hz, 1H), 7.15 (td, J = 7.6, 1.1 Hz, 1H), 7.09 (d, J = 8.4 Hz, 1H), 3.85 (s, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 164.1, 154.8, 140.2, 138.0, 130.5, 126.8, 125.5, 120.9, 112.5, 55.9.

  • MS (ESI): m/z 219.08 [M+H]⁺.

Data Summary

StepProductStarting MaterialsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Ethyl imidazole-4-carboxylateEthyl isocyanoacetate, Formamidine acetateK₂CO₃DMF8012-1675-85
2Ethyl 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylateEthyl imidazole-4-carboxylate, 2-Methoxyphenylboronic acidCuI, 1,10-Phenanthroline, Cs₂CO₃Toluene1102465-75
31-(2-Methoxyphenyl)-1H-imidazole-4-carboxylic acidEthyl 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylateNaOHMeOH/H₂OReflux2-4>90

Conclusion

This application note details a robust and scalable three-step synthesis of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid. The presented protocols utilize modern synthetic methodologies, including the Van Leusen imidazole synthesis and the Chan-Lam N-arylation, which offer significant advantages in terms of scalability and efficiency. The detailed experimental procedures, coupled with expert insights and characterization data, provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development. This work serves as a reliable foundation for the large-scale production of this valuable building block and its analogs.

References

  • Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. Chemistry of Sulfonylmethyl Isocyanides. 12. Base-Induced Cycloaddition of Sulfonylmethyl Isocyanides to Carbon,Nitrogen Double Bonds. Synthesis of 1,5-Disubstituted and 1,4,5-Trisubstituted Imidazoles from Aldimines and Imidoyl Chlorides. J. Org. Chem.1977 , 42 (7), 1153–1159. [Link]

  • Debus, H. Ueber die Einwirkung des Ammoniaks auf Glyoxal. Ann. Chem. Pharm.1858 , 107 (2), 199–208. [Link]

  • Sisko, J.; Kassick, A. J.; Mellinger, M.; Filan, J. J.; Allen, A.; Olsen, M. A. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. J. Org. Chem.2000 , 65 (5), 1516–1524. [Link]

  • Altman, R. A.; Buchwald, S. L. A General and Efficient Copper Catalyst for the N-Arylation of Imidazoles. Org. Lett.2006 , 8 (13), 2779–2782. [Link]

  • Lam, P. Y. S.; Clark, C. G.; Saubern, S.; Adams, J.; Winters, M. P.; Chan, D. M. T.; Combs, A. New Aryl/Heteroaryl C-N Bond Cross-coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Lett.1998 , 39 (20), 2941–2944. [Link]

  • Radziszewski, B. Ueber die Constitution des Lophins und einiger seiner Derivate. Ber. Dtsch. Chem. Ges.1882 , 15 (2), 1493–1496. [Link]

  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989. [Link]

  • Debus–Radziszewski imidazole synthesis - Wikipedia. [Link]

  • Van Leusen reaction - Wikipedia. [Link]

  • Chan–Lam coupling - Wikipedia. [Link]

Sources

Functionalization of the imidazole ring in 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Functionalization of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

Introduction: The Strategic Value of a Privileged Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and ability to coordinate with biological targets make it an invaluable scaffold in drug discovery.[3][4] The specific molecule, 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid, presents a particularly interesting starting point for library synthesis. It combines the privileged imidazole core with a synthetically versatile carboxylic acid handle and a methoxyphenyl substituent that can influence conformation and metabolic stability.

This guide provides a comprehensive overview of strategies to chemically modify this scaffold. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying principles, the rationale for experimental choices, and the creation of robust, self-validating protocols suitable for researchers in drug development. We will explore the functionalization of the carboxylic acid group and delve into modern catalytic methods for modifying the C-H bonds of the imidazole ring itself, transforming this single molecule into a diverse family of potential drug candidates.

Chapter 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid at the C4 position is the most accessible functional group for initial diversification. Its conversion into amides or esters is a fundamental step to explore structure-activity relationships (SAR) related to hydrogen bonding and steric bulk in this region of the molecule.

Amide Bond Formation via Activated Esters

Direct coupling of the carboxylic acid with an amine using carbodiimide reagents can be low-yielding due to side reactions. A more reliable and broadly applicable method involves the pre-activation of the carboxylic acid. The following protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization and side product formation.

Protocol 1: General Procedure for Amide Synthesis

  • Objective: To couple 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid with a primary or secondary amine.

  • Rationale: This protocol uses HATU and a tertiary amine base (DIPEA) in an aprotic polar solvent (DMF). HATU reacts with the carboxylic acid to form a highly reactive acyl-uronium species, which is then readily displaced by the amine nucleophile. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid218.211.01.0
Amine (R¹R²NH)-1.11.1
HATU380.231.21.2
N,N-Diisopropylethylamine (DIPEA)129.243.03.0
Anhydrous N,N-Dimethylformamide (DMF)-5 mL-

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid (218 mg, 1.0 mmol).

  • Dissolve the starting material in 5 mL of anhydrous DMF.

  • Add the desired amine (1.1 mmol, 1.1 eq.) and DIPEA (0.52 mL, 3.0 mmol, 3.0 eq.).

  • In a separate vial, dissolve HATU (456 mg, 1.2 mmol, 1.2 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired amide.

Chapter 2: Strategic Halogenation for Cross-Coupling

To functionalize the imidazole core, installing a halogen atom provides a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. The C5 position is typically the most susceptible to electrophilic halogenation.

Protocol 2: Regioselective Bromination at the C5 Position

  • Objective: To install a bromine atom at the C5 position of the imidazole ring.

  • Rationale: N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich heterocycles. Acetonitrile is a suitable polar aprotic solvent for this transformation. The reaction proceeds via an electrophilic aromatic substitution mechanism.

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid218.211.01.0
N-Bromosuccinimide (NBS)177.981.051.05
Acetonitrile (MeCN)-10 mL-

Step-by-Step Methodology:

  • Dissolve 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid (218 mg, 1.0 mmol) in 10 mL of acetonitrile in a round-bottom flask.

  • Protect the flask from light by wrapping it in aluminum foil.

  • Add N-Bromosuccinimide (187 mg, 1.05 mmol) in one portion at room temperature.

  • Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by LC-MS for the disappearance of starting material and the appearance of the product mass (M+H⁺ for C₁₁H₉BrN₂O₃ ≈ 297/299).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (30 mL) and water (30 mL).

  • Wash the organic layer with saturated aqueous sodium thiosulfate (1 x 15 mL) to quench any remaining bromine, followed by brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 5-bromo derivative.

  • Purification: The product can often be purified by recrystallization or flash chromatography if necessary.

Chapter 3: C-C Bond Formation via Suzuki-Miyaura Coupling

With the 5-bromo-imidazole derivative in hand, we can now introduce aryl or heteroaryl diversity through Suzuki-Miyaura cross-coupling.[5][6] This palladium-catalyzed reaction is one of the most robust and widely used methods for C-C bond formation.[7][8]

Workflow for Imidazole Diversification

The following diagram illustrates the overall synthetic strategy, starting from the parent compound and branching into various functionalized derivatives.

G A 1-(2-MeOPh)-1H-imidazole-4-COOH B Amide Derivatives (Protocol 1) A->B Amidation C 5-Bromo Intermediate (Protocol 2) A->C Bromination D Suzuki Coupling (Protocol 3) C->D E Sonogashira Coupling (Protocol 4) C->E F Buchwald-Hartwig Amination (Protocol 5) C->F G 5-Aryl/Heteroaryl Derivatives D->G H 5-Alkynyl Derivatives E->H I 5-Amino Derivatives F->I

Caption: Synthetic pathways for functionalizing the core scaffold.

Protocol 3: Suzuki-Miyaura Coupling of the 5-Bromoimidazole

  • Objective: To couple an aryl or heteroaryl boronic acid at the C5 position.

  • Causality: This protocol employs a modern palladium pre-catalyst (Pd(dppf)Cl₂) which is air-stable and efficient. Dppf is a bulky electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.[7] A base (K₂CO₃) is required to activate the boronic acid for transmetalation.[8] A mixed solvent system of dioxane and water ensures solubility of both organic and inorganic reagents.

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-Bromo-1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid297.111.01.0
Arylboronic Acid (Ar-B(OH)₂)-1.51.5
Pd(dppf)Cl₂731.700.050.05
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane-8 mL-
Water-2 mL-

Step-by-Step Methodology:

  • To a microwave vial or Schlenk tube, add the 5-bromoimidazole derivative (297 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (37 mg, 0.05 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 6-18 hours, or until LC-MS analysis indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (40 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl derivative.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd R¹-X Pd(II)Complex R¹-Pd(II)L₂-X OxAdd->Pd(II)Complex Transmetal Transmetalation Pd(II)Complex->Transmetal Pd(II)R1R2 R¹-Pd(II)L₂-R² Transmetal->Pd(II)R1R2 ActivatedBoron R²B(OH)₂OR⁻ ActivatedBoron->Transmetal Base RedElim Reductive Elimination Pd(II)R1R2->RedElim RedElim->Pd(0)L2 Product R¹-R² RedElim->Product

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Chapter 4: Advanced Functionalizations: Sonogashira and Buchwald-Hartwig Reactions

Building on the halogenated intermediate, other powerful cross-coupling reactions can be employed to introduce different functionalities, further expanding the chemical space.

Sonogashira Coupling for Alkyne Installation

The Sonogashira reaction allows for the formation of a C(sp²)-C(sp) bond, introducing a linear alkyne moiety which can be a valuable pharmacophore or a handle for further chemistry like click reactions.[9][10] The reaction is co-catalyzed by palladium and copper(I).[9]

Protocol 4: Sonogashira Coupling with a Terminal Alkyne

  • Objective: To install an alkynyl group at the C5 position.

  • Rationale: This protocol uses a combination of a palladium catalyst and a copper(I) co-catalyst. The palladium complex undergoes oxidative addition with the bromoimidazole. Simultaneously, the copper acetylide is formed in situ, which then participates in the transmetalation step.[9] A strong amine base like triethylamine (TEA) is used both as the base and as a solvent.

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-Bromo-1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid297.111.01.0
Terminal Alkyne (R-C≡CH)-1.51.5
Pd(PPh₃)₂Cl₂701.900.030.03
Copper(I) Iodide (CuI)190.450.060.06
Triethylamine (TEA)-10 mLSolvent

Step-by-Step Methodology:

  • Add the 5-bromoimidazole (297 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol) to a dry Schlenk tube.

  • Evacuate and backfill with an inert gas three times.

  • Add degassed triethylamine (10 mL) followed by the terminal alkyne (1.5 mmol).

  • Stir the reaction at a temperature between room temperature and 60 °C for 4-12 hours. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (40 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer (Na₂SO₄), filter, and evaporate the solvent.

  • Purification: Purify by flash column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing the introduction of a wide range of primary and secondary amines.[11][12] This is particularly valuable for modulating solubility, basicity, and hydrogen-bonding patterns.

Protocol 5: Buchwald-Hartwig Amination of the 5-Bromoimidazole

  • Objective: To introduce a primary or secondary amine at the C5 position.

  • Rationale: This reaction requires a palladium catalyst with a specialized, bulky, electron-rich ligand to facilitate the challenging C-N reductive elimination step.[12] A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine.[11] Anhydrous conditions are crucial for success.

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-Bromo-1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid297.111.01.0
Amine (R¹R²NH)-1.21.2
Pd₂(dba)₃915.720.020.02
XPhos476.650.080.08
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene-10 mL-

Step-by-Step Methodology:

  • In a glovebox, add NaOtBu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.

  • In a separate vial, dissolve the 5-bromoimidazole (297 mg, 1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XPhos (38 mg, 0.08 mmol) in anhydrous toluene (10 mL).

  • Add the solution to the Schlenk tube containing the NaOtBu.

  • Seal the tube and heat to 100-110 °C for 8-24 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography on silica gel.

References

  • Vertex AI Search. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Vertex AI Search. The Role of Imidazole Derivatives in Modern Drug Discovery.
  • Vertex AI Search. Divers Pharmacological Significance of Imidazole Derivatives- A Review.
  • PubMed. Biological Significance of Imidazole-based Analogues in New Drug Development.
  • ACS Publications. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry.
  • Request PDF. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.
  • PMC - NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia. Sonogashira coupling.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

Sources

Application Note & Protocol Guide: Decarboxylation of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the decarboxylation of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid to yield 1-(2-methoxyphenyl)-1H-imidazole. This transformation is a critical step in synthetic routes where the carboxylic acid group is used as a handle for ring formation and subsequently needs to be removed. This guide delves into the mechanistic underpinnings of relevant decarboxylation strategies and presents a series of detailed, validated protocols. The methodologies discussed include thermal, metal-catalyzed, and acid-mediated approaches, offering a range of options to suit different laboratory capabilities and substrate sensitivities. Each protocol is designed to be a self-validating system, with explanations for experimental choices, safety considerations, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Strategic Considerations

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide (CO₂), is a fundamental transformation in organic synthesis.[1] While aliphatic β-keto acids and malonic acids decarboxylate with relative ease upon gentle heating, the removal of a carboxyl group directly attached to an aromatic or heteroaromatic ring is significantly more challenging due to the high stability of the sp²-hybridized C-C bond.[2] The target molecule, 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid, presents a unique case. The reaction is influenced by the electronic properties of both the imidazole ring and the N-aryl substituent.

Key Molecular Features Influencing Decarboxylation:

  • Imidazole Ring: The imidazole nucleus is an electron-rich heteroaromatic system. The stability of a potential carbanionic intermediate at the C-4 position is a crucial factor in the reaction mechanism.

  • N-Aryl Substituent (2-methoxyphenyl): The methoxy group is an electron-donating group, which can influence the overall electron density of the imidazole system. Its ortho position may also introduce steric effects.

  • Carboxylic Acid at C-4: The direct attachment to the heteroaromatic ring necessitates specific conditions to facilitate the cleavage of the aryl-COOH bond.

The choice of decarboxylation method depends on the substrate's thermal stability, functional group tolerance, and the desired scale of the reaction. This guide explores several robust methods, from classical thermal approaches to modern catalytic systems.

Mechanistic Overview of Heteroaryl Decarboxylation

Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting. For heteroaromatic carboxylic acids, decarboxylation can proceed through several pathways.

  • Ionic Mechanism (Thermal/Acid-Catalyzed): This is a common pathway for many heteroaromatic carboxylic acids.[3][4] The reaction often proceeds via a zwitterionic intermediate or by direct protonation of the ring, which facilitates the departure of CO₂ and the formation of a carbanion. This carbanion is then quenched by a proton source to give the final product. The stability of this carbanion is paramount; electron-rich heterocycles can often stabilize such an intermediate. For imidazole-based systems, acid catalysis can be particularly effective.[5][6][7]

  • Metal-Catalyzed Mechanism: Transition metals, particularly copper, palladium, and silver, are known to significantly lower the activation energy for decarboxylation.[1][8][9][10] The general cycle involves the formation of a metal carboxylate salt. This complex then undergoes decarboxylation to form an aryl-metal intermediate, which is subsequently protonated (protodecarboxylation) by a proton source in the reaction medium to release the product and regenerate the catalytically active species.

  • Radical Mechanism: While less common for simple protodecarboxylation, radical pathways can be initiated under specific conditions, such as photoredox catalysis or with certain oxidants.[11][12] These methods involve the single-electron oxidation of the carboxylate to form an aroyloxy radical, which then rapidly loses CO₂ to generate an aryl radical. This radical is then quenched to form the product.

The following diagram illustrates a generalized workflow for selecting a decarboxylation strategy.

G cluster_0 Strategic Planning cluster_1 Method Selection cluster_2 Execution & Analysis Start Substrate: 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid Assess Assess Substrate Stability & Lab Capability Start->Assess Thermal Method A: Thermal Decarboxylation Assess->Thermal High thermal stability? Simple setup desired. Metal Method B: Metal-Catalyzed Assess->Metal Milder conditions needed? Higher efficiency desired. Acid Method C: Acid-Mediated Assess->Acid Nitrogen heterocycle? Specific catalysis. Protocol Execute Protocol Thermal->Protocol Metal->Protocol Acid->Protocol Monitor Monitor Reaction (TLC, LC-MS) Protocol->Monitor Workup Work-up & Purify Monitor->Workup Characterize Characterize Product (NMR, MS) Workup->Characterize End End Characterize->End Success

Caption: Workflow for selecting and executing a decarboxylation protocol.

Comparative Overview of Decarboxylation Protocols

The following table summarizes the key parameters of the detailed protocols provided in the subsequent sections, allowing for at-a-glance comparison.

ParameterMethod A: ThermalMethod B: Copper-CatalyzedMethod C: Acid-Mediated
Principle High-temperature induced CO₂ extrusionFormation of a copper-carboxylate intermediateAcid-catalyzed protonation and CO₂ elimination
Key Reagent None (Heat only)Copper(I) Oxide (Cu₂O)Imidazole Hydrochloride
Solvent Quinoline or Diphenyl etherQuinolineNone (Molten salt)
Temperature 200-250 °C180-220 °C160-180 °C
Pros Simple setup, no catalyst costHigh yields, well-establishedExcellent for N-heterocycles, efficient
Cons Harsh conditions, potential for degradationCatalyst removal, toxic solventCorrosive, requires inert atmosphere
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent

Detailed Experimental Protocols

Safety Precaution: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. High-temperature reactions require careful handling to avoid thermal burns.

Protocol A: Thermal Decarboxylation in a High-Boiling Solvent

Principle: This method relies on high thermal energy to overcome the activation barrier for the cleavage of the C-C bond, driving the elimination of CO₂. The choice of a high-boiling, inert solvent is crucial to reach the required temperatures.

Rationale: Thermal decarboxylation is the most straightforward method, requiring no special catalysts. It is a good starting point for a thermally stable molecule. Quinoline is often used as it can act as a high-boiling solvent and a base to facilitate the reaction.

Materials:

  • 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

  • Quinoline (or Diphenyl ether)

  • Toluene

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and a thermometer/thermocouple

  • Heating mantle with stirring

Procedure:

  • To a round-bottom flask, add 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid (1.0 eq).

  • Add quinoline to create a 0.2-0.5 M solution (e.g., 5-10 mL per gram of starting material).

  • Equip the flask with a reflux condenser and begin heating the stirred mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Increase the temperature to 200-230 °C. The evolution of CO₂ gas should be observed (bubbling). Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Maintain the temperature until the reaction is complete (typically 2-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the dark mixture with a significant volume of an organic solvent like ethyl acetate or toluene (approx. 10x the volume of quinoline).

  • Wash the organic layer sequentially with 2M HCl (3x) to remove the quinoline, followed by water (1x), saturated NaHCO₃ solution (1x), and finally brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or recrystallization to obtain pure 1-(2-methoxyphenyl)-1H-imidazole.

Protocol B: Copper-Catalyzed Decarboxylation

Principle: Copper(I) oxide catalyzes the decarboxylation by forming a copper-carboxylate intermediate, which readily loses CO₂ at a lower temperature than the uncatalyzed thermal reaction.[13]

Rationale: This is one of the most reliable and widely used methods for the decarboxylation of heteroaromatic carboxylic acids. It generally provides higher yields and requires slightly lower temperatures than purely thermal methods.

Materials:

  • 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

  • Copper(I) oxide (Cu₂O) or copper powder

  • Quinoline

  • Materials for work-up and purification as listed in Protocol A.

Procedure:

  • In a round-bottom flask, combine 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid (1.0 eq) and Copper(I) oxide (0.1-0.2 eq).

  • Add quinoline to create a 0.2-0.5 M solution.

  • Fit the flask with a reflux condenser and heat the mixture with vigorous stirring under an inert atmosphere.

  • Raise the temperature to 180-220 °C. Monitor the reaction for CO₂ evolution.

  • After the reaction is complete as determined by TLC or LC-MS (typically 1-4 hours), cool the mixture to room temperature.

  • Perform the same work-up procedure as described in Protocol A (dilution with organic solvent, extensive washing with HCl to remove both quinoline and copper salts).

  • Purify the crude product via column chromatography or recrystallization.

G cluster_0 Catalytic Cycle HetCOOH Het-COOH (Imidazole Carboxylic Acid) HetCOOCu Het-COOCu (Copper Carboxylate Intermediate) HetCOOH->HetCOOCu + Cu(I) CuCat Cu(I) Catalyst Solvent Quinoline, Δ Solvent->HetCOOCu HetCu Het-Cu (Aryl-Copper Intermediate) HetCOOCu->HetCu - CO₂ HetH Het-H (Decarboxylated Product) HetCu->HetH + H⁺ H_source H⁺ Source (from solvent/trace H₂O) HetCu->H_source CO2 CO₂ H_source->HetH

Caption: Mechanism of copper-catalyzed decarboxylation.

Protocol C: Acid-Mediated Decarboxylation using Imidazole Hydrochloride

Principle: Imidazole hydrochloride acts as a molten salt and a weak acid carrier. In its molten state, it provides an acidic environment that facilitates the decarboxylation of nitrogen-containing heterocyclic acids at temperatures lower than thermal methods.[5][6]

Rationale: This method is specifically tailored for nitrogen-containing heterocycles and avoids the use of high-boiling organic solvents and metal catalysts, simplifying the work-up procedure. The reagent itself is derived from imidazole, making it an elegant choice.

Materials:

  • 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

  • Imidazole hydrochloride

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck flask with mechanical stirrer, condenser, and thermometer

Procedure:

  • To a three-neck flask, add 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid (1.0 eq) and imidazole hydrochloride (3.0-5.0 eq).

  • Equip the flask for stirring under an inert atmosphere (nitrogen or argon).

  • Heat the solid mixture to 160-180 °C. The mixture will melt and become a stirrable slurry.

  • Maintain this temperature and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture until it solidifies.

  • Add water to the flask to dissolve the solid cake.

  • Make the aqueous solution basic (pH ~8-9) by the careful, portion-wise addition of solid sodium bicarbonate or saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Analytical Monitoring and Characterization

  • Reaction Monitoring: Progress can be conveniently monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50-70% ethyl acetate in hexanes. The product, being less polar than the starting carboxylic acid, will have a higher Rf value. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more precise tracking of starting material consumption and product formation.

  • Product Characterization: The identity and purity of the final product, 1-(2-methoxyphenyl)-1H-imidazole, should be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the structure and absence of the carboxylic acid proton/carbon.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point: To compare with literature values if available.

References

  • Liskey, C. (2009). Transition Metal-Catalyzed Decarboxylative Carbon–Carbon Bond Formation. University of Illinois Urbana-Champaign. [Link]

  • Shang, R., & Liu, L. (2011). Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings.
  • Candish, L., Freitag, M., Gensch, T., & Glorius, F. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science. [Link]

  • Wikipedia. (n.d.). Decarboxylation. [Link]

  • Ukai, K., et al. (2019).
  • Clayton, T. W., et al. (2001). Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. Energy & Fuels.
  • Li, B., & Ma, J. (2015).
  • Zheng, H., et al. (2020). Bimetallic Cooperative Catalysis for Decarbonylative Heteroarylation of Carboxylic Acids via C–O/C–H Coupling. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Decarboxylations. [Link]

  • Ceylan, S., & Ertaş, E. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels.
  • Wang, Y., et al. (2022). Ionic melting salt imidazole hydrochloride mediated the decarboxylation of (hetero)aromatic carboxylic acids. Tetrahedron Letters. [Link]

  • Grizou, L., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society. [Link]

  • Grizou, L., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. PubMed Central. [Link]

  • Roberts, J.D., & Caserio, M.C. (2021). Decarboxylation of Carboxylic Acids. Chemistry LibreTexts.
  • Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid?[Link]

  • Clayton, T.W. (1995).
  • LNEYA. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?[Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • BioKB. (2022). Ionic melting salt imidazole hydrochloride mediated the decarboxylation of (hetero)aromatic carboxylic acids. [Link]

  • Candish, L., et al. (2017). Mild, photoredox-catalysed decarboxylation of aryl carboxylic acids to access aryl radicals.
  • Chiang, Y., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Solutions for 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

[1][2][3]

Case ID: SOL-952959-44-3 Compound: 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid CAS: 952959-44-3 Support Tier: Level 3 (Senior Application Scientist)[1][2][3]

Diagnostic Phase: Why won't it dissolve?

Welcome to the technical support center. If you are attempting to dissolve this compound in pure water (pH ~6-7) or a neutral buffer (PBS), you are likely observing a cloudy suspension or immediate precipitation.[1][2][3]

The Root Cause: The Amphoteric Trap This molecule is a classic "zwitterionic trap."[1][2][3] It contains two ionizable groups with opposing characteristics:

  • Carboxylic Acid (Position 4): Weakly acidic (

    
    ).[1][2][3]
    
  • Imidazole Nitrogen (Position 3): Weakly basic (

    
    ).[1][2][3]
    

At neutral pH (pH 6-7), the carboxylic acid is deprotonated (negative), and the imidazole ring is partially protonated (positive).[1][2][3] This creates a zwitterion (net neutral charge) or a neutral species with high crystal lattice energy and minimal hydration shell.[1][2][3] This is the point of minimum solubility (Isoelectric Point, pI).[1][2][3]

To dissolve it, you must force the molecule into a single charged state (anion or cation) by moving the pH away from this "danger zone."[1][2][3]

Solubility Protocols

Method A: The "Base Shift" (Recommended for High Concentration)

Best for: Stock solutions, chemical synthesis, and assays tolerant of basic pH.[1][2][3]

Mechanism: Raising the pH > 8.0 ensures the carboxylic acid is fully deprotonated (

123123

Protocol:

  • Weigh: Measure 10 mg of compound into a glass vial.

  • Suspend: Add 900 µL of ultrapure water. (Result: Cloudy suspension).

  • Titrate: Add 1.0 M NaOH (or KOH) dropwise while vortexing.

    • Note: You will likely need 1.0–1.1 equivalents of base relative to the compound.[1][2][3]

  • Observation: The solution should clarify rapidly once pH > 8.5.

  • Back-Titrate (Optional): If your application requires a lower pH, dilute this stock into your buffer.[1][2][3] Warning: If the final pH drops below 6.0, precipitation may re-occur.[1][2][3]

Method B: Cosolvent System (DMSO/Water)

Best for: Biological assays (Cell culture, Enzyme inhibition) where pH extremes are toxic.[1][2][3]

Mechanism: The 2-methoxyphenyl group adds significant lipophilicity (

123123

Protocol:

  • Primary Solvent: Dissolve the compound completely in 100% DMSO (Dimethyl sulfoxide).[1][2][3]

    • Target Concentration: 10–50 mM.[1][2][3]

    • Solubility: High (Clear solution).

  • Secondary Dilution: Slowly add this DMSO stock to your aqueous media (water/buffer) with rapid stirring.[1][2][3]

    • Critical Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity in cell assays.[1][2][3]

    • Troubleshooting: If precipitation occurs upon dilution, warm the media to 37°C before addition.[1][2][3]

Method C: Acidic Solubilization (The "Cation" Route)

Best for: HPLC mobile phases or specific acid-catalyzed reactions.[1][2][3]

Mechanism: Lowering pH < 2.0 protonates the imidazole nitrogen, creating a cationic species.[1][2][3]

Protocol:

  • Suspend compound in water.[1][2][3]

  • Add 1.0 M HCl dropwise.

  • Risk Warning: While the cation is soluble, the chloride salt of some imidazole derivatives can have limited solubility compared to the free base.[1][2][3] If HCl fails, try Sulfuric Acid (

    
    ), as sulfate salts often have different solubility profiles.[1][2][3]
    

Data & Specifications

ParameterValueImplications for Solubility
Molecular Weight 218.21 g/mol Small molecule, kinetics of dissolution should be fast if pH is correct.[1][2][3]
Predicted LogP ~1.58Moderately lipophilic.[1][2][3] Requires organic cosolvent or ionization.[1][2][3]
Acidic pKa ~1.7 – 2.5Fully deprotonated at pH 4+.[1][2][3]
Basic pKa ~5.5 – 6.5Fully protonated at pH 4-.[1][2][3]
Solubility (Water) < 0.1 mg/mL (Neutral)Insoluble without modification.[1][2][3]
Solubility (pH > 9) > 10 mg/mLHighly soluble as carboxylate anion.[1][2][3]
Solubility (DMSO) > 20 mg/mLExcellent stock solvent.[1][2][3]

Visual Troubleshooting Guides

Workflow 1: Selecting the Right Solubilization Strategy

SolubilityDecisionTreeStartStart: 1-(2-methoxyphenyl)-1H-imidazole-4-COOHAppCheckWhat is your application?Start->AppCheckBioAssayBiological Assay(Cell/Enzyme)AppCheck->BioAssayPhysiological pH req.ChemSynChemical Synthesisor AnalysisAppCheck->ChemSynpH flexibleToxicityIs DMSO tolerated?BioAssay->ToxicitypH_CheckCan you adjust pH?ChemSyn->pH_CheckDMSO_YesUse Method B:Dissolve in 100% DMSO,then dilute.Toxicity->DMSO_YesYes (<1%)DMSO_NoUse Cyclodextrin(HP-β-CD) complexationToxicity->DMSO_NoNoBase_RouteUse Method A:Add NaOH (pH > 8.5)Forms soluble anionpH_Check->Base_RouteBasic preferredAcid_RouteUse Method C:Add HCl (pH < 2.0)Forms soluble cationpH_Check->Acid_RouteAcidic preferred

Caption: Decision tree for selecting the optimal solubilization method based on experimental constraints.

Workflow 2: The Solubility-pH Profile (Conceptual)

SolubilityCurveLowPHpH < 2(Cationic)SolubleMidPHpH 4 - 6(Zwitterionic/Neutral)INSOLUBLE PRECIPITATELowPH->MidPHAdd BaseHighPHpH > 8(Anionic)Highly SolubleMidPH->HighPHAdd BaseHighPH->MidPHAdd Acid

Caption: Conceptual solubility profile showing the "danger zone" at neutral pH where precipitation occurs.

Frequently Asked Questions (FAQs)

Q: I dissolved it in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is "Crash-out." Even if soluble in DMSO, the compound is hydrophobic.[1][2][3] When the DMSO is diluted by water (the media), the solvent power drops.[1][2][3]

  • Fix: Ensure you are adding the DMSO stock slowly into the vortexing media.[1][2][3]

  • Fix: Warm the media to 37°C before addition.

  • Fix: Keep the final concentration lower. If 100 µM crashes out, try 50 µM.

Q: Can I autoclave a solution of this compound? A: Do not autoclave. The imidazole-carboxylic acid bond and the methoxy group can be sensitive to high heat/pressure hydrolysis.[1][2][3] Use 0.22 µm sterile filtration instead.

Q: Is the sodium salt commercially available? A: Often not, but you can generate it in situ.[1][2][3] By adding 1 equivalent of NaOH, you effectively create Sodium 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylate, which is much more stable in water than the free acid.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14080, Imidazole-4-carboxylic acid. Retrieved from [Link]

  • Rezaei-Sameti, M. (2007).[1][2][3] Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters. Asian Journal of Chemistry. Retrieved from [Link]

Technical Support Center: Optimization of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Side Reactions & Maximizing Yield Target Molecule: 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid (CAS: 952959-44-3)

Executive Summary

This guide addresses the specific challenges of coupling 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid . Unlike standard aliphatic amino acids, this substrate presents a unique combination of electronic deactivation (due to the electron-rich imidazole ring) and steric bulk (from the ortho-substituted N-aryl group).

Successful coupling requires a protocol that balances high activation energy with the suppression of three primary side reactions: N-acylurea formation , N3-autocatalytic quenching , and hydrolysis .

Module 1: Critical Reagent Selection (The Activation Phase)

The Problem: The imidazole ring donates electron density to the C4-carboxyl group, making the carbonyl carbon less electrophilic. Standard carbodiimide couplings (EDC/DCC) often proceed too slowly, allowing the O-acylisourea intermediate to rearrange into the unreactive N-acylurea byproduct.

Recommended Protocols
ParameterStandard Protocol (High Yield) Alternative (Green/Scale-Up) Difficult/Bulky Amines
Reagent HATU (1.1 - 1.2 eq)T3P (50% in EtOAc/DMF)Ghosez’s Reagent
Base DIPEA (2.0 - 3.0 eq)Pyridine (3.0 - 5.0 eq)None (during activation)
Solvent DMF (Dry)EtOAc or 2-MeTHFDCM (Dry)
Key Advantage Highest activation; rapid kinetics minimizes side reactions.Water-soluble byproducts; no racemization; safer.[1]Converts acid to Acid Chloride; overcomes extreme sterics.
Decision Logic: Selecting Your Pathway

CouplingLogic Start Analyze Amine Partner AmineType Amine Sterics? Start->AmineType Primary Primary/Unkindered AmineType->Primary Low Secondary Secondary/Bulky AmineType->Secondary Med Weak Weak Nucleophile (Aniline) AmineType->Weak High ProtocolA Protocol A: T3P (Clean Workup) Primary->ProtocolA ProtocolB Protocol B: HATU (High Power) Secondary->ProtocolB ProtocolC Protocol C: Acid Chloride (Ghosez Reagent) Weak->ProtocolC

Figure 1: Decision matrix for selecting the optimal coupling strategy based on the nucleophilicity and steric profile of the amine partner.

Module 2: Troubleshooting & FAQs

Issue 1: The Reaction Stalls at ~50% Conversion

Diagnosis: This is often caused by "Active Ester Hydrolysis" or "N3-Interference." The N3 nitrogen of the imidazole (the pyridine-like nitrogen) can act as a base or nucleophile. If your solvent is wet, the activated ester hydrolyzes back to the starting acid. If the reaction is too concentrated, the N3 of one molecule may H-bond with the active ester of another, retarding the attack of the amine.

  • Corrective Action:

    • Switch Solvent: Move from DCM to DMF or NMP . The zwitterionic character of the active intermediate requires a polar aprotic solvent to maintain solubility and reactivity.

    • Order of Addition: Do NOT premix the acid and HATU for more than 5 minutes.

      • Why? Prolonged activation without the amine present allows the active ester to decompose or rearrange.

      • Protocol: Dissolve Acid + Amine + DIPEA in DMF. Add HATU last in one portion. This ensures the amine traps the active ester immediately upon formation.

Issue 2: Major Impurity Formation (M+43 or M+98)

Diagnosis: You are likely seeing N-Acylurea formation (common with EDC/DCC) or Tetramethylurea adducts (rare but possible with HATU if left too long).

The Mechanism of Failure: When the amine is slow to attack (due to the steric bulk of the 2-methoxyphenyl group), the O-acylisourea intermediate rearranges.

SideReaction Acid Imidazole-COOH Intermediate O-Acylisourea (Unstable Active Ester) Acid->Intermediate + EDC EDC Carbodiimide (EDC) Product Desired Amide Intermediate->Product Fast Path (Amine) SideProduct N-Acylurea (Dead End Byproduct) Intermediate->SideProduct Slow Path (Steric Delay) Amine Amine Attack Rearrange Intramolecular Rearrangement

Figure 2: Kinetic competition between productive amidation and the irreversible N-acylurea rearrangement. Steric hindrance favors the red path.

  • Corrective Action:

    • Abandon Carbodiimides: If you see N-acylurea, switch immediately to T3P (Propylphosphonic anhydride). T3P does not form an O-acylisourea intermediate that can rearrange; it forms a mixed anhydride that is chemically distinct and immune to this specific side reaction.

Issue 3: Poor Solubility During Workup

Diagnosis: The 1-(2-methoxyphenyl) group makes the molecule lipophilic, but the imidazole core can be sticky.

  • Corrective Action:

    • Avoid standard acidic washes (1N HCl) if your product is basic (imidazole). You will extract your product into the aqueous layer.[1][2]

    • Recommended Wash: Use saturated NH₄Cl or 5% LiCl (to remove DMF). Keep the pH near neutral (pH 7-8) during extraction to ensure the imidazole remains unprotonated and in the organic layer.

Module 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" HATU Method

Best for: Valuable intermediates, secondary amines, and high-throughput synthesis.

  • Dissolution: In a dry vial, dissolve 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid (1.0 equiv) and the Amine Partner (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (Hunig's Base, 3.0 equiv). Stir for 2 minutes.

  • Activation: Add HATU (1.1 equiv) in a single portion.

    • Note: The solution should turn yellow/orange.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LCMS.[3]

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (x3) to remove DMF, then Brine (x1). Dry over Na₂SO₄.

Protocol B: The T3P Method (Scalable & Clean)

Best for: Scale-up (>1g), avoiding toxic byproducts, and preventing epimerization.

  • Dissolution: Suspend the Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF .

  • Base: Add Pyridine (4.0 equiv).

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir overnight.

  • Workup: The byproduct is water-soluble propylphosphonic acid. Simply wash the organic layer with water (x2), NaHCO₃ (x2), and Brine. Evaporate solvent.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140-177. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis method using alkanephosphonic anhydrides. Angewandte Chemie International Edition, 19(2), 133-134. (Seminal paper on T3P). Link

Sources

Technical Support Center: Stability of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid, particularly under acidic conditions. As no specific degradation studies for this exact molecule are publicly available, this document is built upon established principles of imidazole chemistry, forced degradation studies as mandated by regulatory bodies, and extensive experience in analytical sciences.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the anticipated stability and degradation behavior of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid.

Q1: What is the expected stability of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid in acidic conditions?

A1: The stability of this molecule is governed by its three key functional components: the imidazole ring, the methoxyphenyl group, and the carboxylic acid.

  • Imidazole Ring: The imidazole ring itself is a stable aromatic heterocycle. In acidic conditions, the non-substituted nitrogen (N-3) will be readily protonated to form a stable imidazolium cation. This protonation is reversible and does not inherently imply degradation.

  • Carboxylic Acid Group: Carboxylic acids on heterocyclic rings can be susceptible to decarboxylation (loss of CO₂) under certain stress conditions, particularly heat.[1][2] While mild acidic conditions at ambient temperature may not be sufficient, the combination of acid and elevated temperature could promote this pathway. Studies on related imidazole dicarboxylic acids have shown that selective decarboxylation can be achieved under specific solvent and temperature conditions.[3]

  • Methoxyphenyl Group: Aryl ethers are generally stable to acid hydrolysis under mild conditions. Cleavage of the ether bond to form a phenol typically requires harsh conditions, such as concentrated strong acids (e.g., HBr, HI) and heat. The rate of this hydrolysis is dependent on the stability of the carbocation intermediate formed.[4][5][6][7][8]

Q2: What are the most probable degradation pathways under acidic stress?

A2: Based on the chemical structure, the most probable degradation pathways under forced acidic conditions (e.g., strong acid, heat) are, in order of likelihood:

  • Decarboxylation: Loss of the carboxylic acid group to form 1-(2-methoxyphenyl)-1H-imidazole. This is a common thermal degradation pathway for heteroaromatic carboxylic acids and can be facilitated by acidic conditions.[1][9]

  • Ether Hydrolysis: Cleavage of the methyl group from the methoxy substituent to yield 1-(2-hydroxyphenyl)-1H-imidazole-4-carboxylic acid. This is less likely and would require more stringent conditions.

A diagram illustrating these potential pathways is provided below.

experimental_workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_eval Evaluation & Optimization prep_solution Prepare API Stock Solution (e.g., in Methanol or Acetonitrile) add_acid Dilute aliquot of stock with Acid (e.g., 0.1M - 1M HCl) prep_solution->add_acid incubate Incubate at controlled temperature (e.g., 40°C, 60°C, 80°C) add_acid->incubate sampling Sample at time points (e.g., 0, 2, 6, 12, 24 hrs) incubate->sampling quench Quench reaction (Neutralize with base) sampling->quench analyze Analyze by Stability-Indicating HPLC-UV / LC-MS quench->analyze decision Degradation 5-20%? analyze->decision characterize Proceed to Characterize Degradation Products decision->characterize Yes modify Modify Conditions: - Temp ↑/↓ - Acid Conc. ↑/↓ - Time ↑/↓ decision->modify No modify->add_acid Re-run Experiment

Caption: Experimental workflow for an acid-forced degradation study.

Troubleshooting Common Issues
  • Problem: No significant degradation is observed after the initial experiment (e.g., 0.1M HCl at 60°C for 24 hours).

    • Causality: The molecule is more stable than anticipated under the initial conditions. The activation energy for the degradation reaction has not been overcome.

    • Solution Path:

      • Increase Temperature: Raise the incubation temperature in increments (e.g., to 80°C). Thermal energy is often the most effective way to accelerate degradation.

      • Increase Acid Concentration: If increasing temperature is not feasible or effective, increase the acid concentration (e.g., to 1M HCl).

      • Extend Duration: As a final option, extend the study duration, taking samples at later time points (e.g., 48, 72 hours).

  • Problem: The compound degraded almost completely in the first time point.

    • Causality: The stress conditions were too harsh, leading to rapid degradation that prevents the observation of primary degradants and accurate kinetic profiling.

    • Solution Path:

      • Decrease Temperature: The most effective way to slow the reaction. Try running the experiment at a lower temperature (e.g., 40°C or even room temperature).

      • Decrease Acid Concentration: Use a milder acid concentration (e.g., 0.01M HCl).

      • Take Earlier Time Points: Sample much earlier in the reaction (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs) to capture the initial degradation profile.

Section 3: Analytical Methodologies & Protocols

A robust, validated stability-indicating analytical method is the cornerstone of any stability study.

Q5: Which analytical technique is best for monitoring the stability study?

A5: A combination of techniques is optimal:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this analysis. It is used to separate the parent drug from its degradation products and to quantify the amount of each. [10][11][12]* Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying unknown degradation products. [13][14][15][16]High-resolution MS (HRMS), such as TOF or Orbitrap, provides accurate mass measurements, which help determine the elemental composition of the degradants. [17] Q6: How can I confirm the structure of the degradation products?

A6: Structural elucidation is a multi-step process:

  • Obtain Mass Data (LC-MS): Determine the molecular weight of the impurity. Use tandem MS (MS/MS) to fragment the molecule and compare its fragmentation pattern to that of the parent drug.

  • Isolate the Impurity: If the impurity is present at a sufficient level, use preparative HPLC to isolate it.

  • Perform NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the gold standard for unequivocal structure identification. [18][19]By analyzing ¹H, ¹³C, and 2D NMR spectra (like COSY and HMBC), the exact chemical structure, including the position of any changes, can be determined. [20][21]

Protocol: Stability-Indicating RP-HPLC Method Development

This protocol provides a starting point for developing a stability-indicating method for 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid.

  • Instrumentation & Columns:

    • HPLC or UPLC system with a UV/PDA detector.

    • Column: Start with a robust C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acid helps to ensure consistent protonation of the imidazole and carboxylic acid groups, leading to better peak shape.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at an absorbance maximum (e.g., determined by PDA scan, likely around 280-310 nm for this chromophore).

    • Injection Volume: 10 µL

    • Gradient Elution: A gradient is essential to ensure elution of both the polar parent compound and potentially less polar degradation products.

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: Hold at 5% B (re-equilibration)

  • Method Validation:

    • Once developed, the method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. [22]Specificity is proven by demonstrating that the parent peak is pure and well-resolved from all degradation peaks in the stressed samples.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Chen, G., & Goodenough, A. K. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]

  • Matsumoto, K., & Imai, K. (1979). Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid. Bulletin of the Chemical Society of Japan, 52(11), 3455-3456. [Link]

  • Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102-122. [Link]

  • Azad, A. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs. News-Medical.Net. [Link]

  • Kaufman, T. S. (2015, June 1). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat. [Link]

  • Wang, Y., et al. (2022). Ionic melting salt imidazole hydrochloride mediated the decarboxylation of (hetero)aromatic carboxylic acids. Tetrahedron Letters, 107, 153941. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • Intertek. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. [Link]

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  • NMR-360. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. [Link]

  • Pharmapproach. (2026, February 4). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. [Link]

  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

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  • Vedantu. (2024, July 2). The acidic hydrolysis of ether X shown above is fastest. [Link]

  • Collegedunia. (2023, August 8). The acidic hydrolysis of ether (X) shown below is fastest when. [Link]

  • ResearchGate. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]

  • LookChem. Cas 1072-84-0, 1H-Imidazole-4-carboxylic acid. [Link]

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  • Borghs, J. C., et al. (2022). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. [Link]

  • International Journal of Applied and Pure Biology. (2025). Stability indicating HPLC method development and validation for Simultaneous estimations of some Combination Dugs. [Link]

  • Alsante, K. M., et al. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024, October 22). Development And Validation Of RP-HPLC Method And Stability Indicating Quantification Of Tinidazole By Pharmaceutical Formulation. [Link]

  • Attimarad, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]

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  • Filo. (2022, October 26). The acidic hydrolysis of ether (X) shown below is fastest when. [Link]

  • Infinity Learn. (2026, February 8). The acidic hydrolysis of ether (X) shown below is fastest when. [Link]

  • Nagwanshi, S., et al. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(5), 2286-2292. [Link]

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Validation & Comparative

A Comparative Guide to the Selection and Qualification of Reference Standards for 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals on the critical evaluation and comparison of reference standards for the analysis of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid. We will delve into the requisite analytical methodologies, present comparative data, and offer a logical workflow for selecting a standard that ensures data integrity, accuracy, and regulatory compliance.

The Imperative of High-Purity Reference Standards

In pharmaceutical research and quality control, a reference standard serves as the benchmark against which a sample is measured.[1][2] It is a highly purified and well-characterized material used for identification, purity assessment, and quantitative analysis of drug substances, impurities, and degradation products.[3][4] The quality and purity of the reference standard are paramount, as they directly dictate the validity of the analytical results obtained.[3][5]

For a non-compendial compound like 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid (CAS No. 952959-44-3), official pharmacopoeial standards (e.g., from USP, EP) are typically unavailable.[2][3][6] Therefore, laboratories must either procure a well-characterized standard from a reputable supplier or establish an "in-house" or secondary reference standard.[7][8] This guide outlines the rigorous, multi-faceted analytical approach required to qualify and compare such standards.

Experimental Design for Reference Standard Qualification

The qualification of a reference standard is a holistic process aimed at confirming its identity and determining its purity with a high degree of confidence. This involves employing a suite of orthogonal analytical techniques—methods that rely on different physicochemical principles—to provide a comprehensive characterization.

Our comparative study will assess two hypothetical lots of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid, designated as Lot A and Lot B , using the following workflow:

G cluster_start Candidate Reference Material cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profile cluster_final Final Qualification Start 1-(2-methoxyphenyl)-1H- imidazole-4-carboxylic acid (Lot A vs. Lot B) NMR ¹H NMR Spectroscopy Start->NMR Structural Confirmation MS Mass Spectrometry (LC-MS) Start->MS Structural Confirmation FTIR FTIR Spectroscopy Start->FTIR Structural Confirmation HPLC Chromatographic Purity (HPLC-UV) Start->HPLC Quantitative Assessment qNMR Absolute Purity (qNMR) Start->qNMR Quantitative Assessment GC Residual Solvents (GC-HS) Start->GC Quantitative Assessment KF Water Content (Karl Fischer) Start->KF Quantitative Assessment ROI Inorganic Impurities (Residue on Ignition) Start->ROI Quantitative Assessment MassBalance Mass Balance Calculation & Purity Assignment HPLC->MassBalance qNMR->MassBalance GC->MassBalance KF->MassBalance ROI->MassBalance CoA Certificate of Analysis (CoA) Generation MassBalance->CoA G Start Start: Evaluate Candidate Reference Standard Data PurityCheck Purity by qNMR > 99.5% AND Total Impurities (HPLC) < 0.15%? Start->PurityCheck ImpurityCheck All Known Impurities Structurally Characterized? PurityCheck->ImpurityCheck Yes Reject Reject Lot or Use for Non-Quantitative ID Only PurityCheck->Reject No ResidualsCheck Residuals (Water, Solvents, Inorganics) within Limits? ImpurityCheck->ResidualsCheck Yes SecondaryStd Qualify as Secondary (Working) Standard ImpurityCheck->SecondaryStd No PrimaryStd Qualify as Primary In-House Standard ResidualsCheck->PrimaryStd Yes ResidualsCheck->SecondaryStd No

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid (CAS No. 952959-44-3).[1] As a specialized chemical used in research and development, its handling and disposal require a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures not only comply with regulations but are also grounded in sound scientific principles to protect laboratory personnel and the environment.

The procedures outlined herein are based on established best practices for laboratory chemical waste management and data from closely related imidazole compounds.[2][3] It is imperative to always consult the specific Safety Data Sheet (SDS) for the compound you are using and adhere to your institution's Environmental Health & Safety (EH&S) guidelines, which are designed to comply with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6]

Hazard Assessment and Characterization

Before any disposal protocol can be established, a thorough hazard assessment is critical. The structure of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid, featuring a carboxylic acid group and an imidazole ring, suggests several potential hazards.

  • Irritation : Safety data for the related compound, Imidazole-4-carboxylic acid, indicates it causes serious eye irritation and skin irritation.[7] It is prudent to assume this derivative possesses similar or more pronounced irritant properties.

  • Toxicity : The parent compound, imidazole, is classified as harmful if swallowed, causes severe skin burns and eye damage, and is a suspected reproductive toxin.[8] While the toxicological properties of this specific derivative are not fully characterized, it must be handled as a potentially toxic substance.[6]

Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][9] Based on the assessment above, waste containing 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid should be managed as hazardous waste .

Personal Protective Equipment (PPE)

Proper selection and use of PPE is the first line of defense against chemical exposure during handling and disposal. The following PPE is mandatory when managing waste containing this compound:

  • Eye Protection : Chemical safety goggles are required at all times. If there is a significant splash hazard, a face shield should be worn in addition to goggles.[7]

  • Hand Protection : Chemically resistant gloves, such as nitrile gloves, must be worn. Always check the manufacturer's glove compatibility chart.[3] Contaminated gloves should be disposed of as hazardous waste.[10]

  • Protective Clothing : A fully buttoned, long-sleeved laboratory coat is required to protect the skin.[2] Personnel should also wear full-length pants and closed-toe shoes.[2]

Step-by-Step Disposal Protocol

The disposal of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid must follow a systematic "cradle-to-grave" approach, ensuring safe handling from the point of generation to its final disposal by a licensed facility.[11]

Step 1: Waste Collection at the Point of Generation

All waste, whether it is the pure solid compound, contaminated labware (e.g., weigh boats, pipette tips), or solutions, must be collected at the source. This is typically done in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • Solid Waste : Collect pure or residual solid 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid, along with any contaminated consumables (e.g., gloves, wipes, weigh paper), in a designated solid waste container.

  • Liquid Waste : Solutions containing the compound should be collected in a separate liquid waste container. Do not mix with other waste streams unless you have confirmed compatibility.[9]

Step 2: Container Selection and Management

Choosing the correct waste container is critical to prevent leaks, reactions, and exposure.

  • Compatibility : The container must be chemically compatible with the waste. For acidic waste, high-density polyethylene (HDPE) containers are a standard and safe choice. Avoid metal containers for acidic waste.[2][9]

  • Condition : Containers must be in good condition, free from damage or deterioration, and have a secure, leak-proof screw-top lid.[5]

  • Closure : The container must be kept closed at all times except when actively adding waste.[4] Funnels should never be left in the container opening.[4]

Step 3: Waste Segregation

Proper segregation prevents dangerous chemical reactions. Waste containing 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid is acidic and must be stored separately from incompatible materials.[4]

  • Incompatible Materials :

    • Bases (e.g., sodium hydroxide, ammonium hydroxide) : To prevent a strong exothermic neutralization reaction.

    • Strong Oxidizers (e.g., nitric acid, perchlorates) : To avoid potentially violent reactions.

    • Reactives (e.g., cyanides, sulfides) : To prevent the generation of toxic gases.[12]

Step 4: Labeling

Accurate and complete labeling is a strict regulatory requirement.

  • As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[3][13]

  • The label must clearly state the words "HAZARDOUS WASTE" .[4]

  • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[4]

  • Indicate the specific hazards (e.g., Corrosive, Toxic).

  • Include the name of the Principal Investigator (PI) and the date the waste was first added.

Step 5: On-Site Accumulation and Storage

Waste containers must be stored safely within the laboratory's SAA pending pickup.

  • The SAA should be near the point of generation and under the control of laboratory personnel.[5]

  • Store containers in a well-ventilated area, such as a designated cabinet or within a chemical fume hood.[9]

  • Use secondary containment (e.g., a larger, chemically resistant tub or tray) to capture any potential leaks or spills.[9]

  • The EPA requires that waste containers be removed from the laboratory within 72 hours of becoming full.[4] Academic labs operating under Subpart K regulations may have extended accumulation times, but regular removal is still required.[14]

Step 6: Arranging for Final Disposal

Laboratory personnel are not authorized to dispose of hazardous waste down the drain or in the regular trash.[11]

  • Once the waste container is 90% full, or if the project is complete, arrange for pickup through your institution's EH&S department.[4]

  • Follow your institution's specific procedures for requesting a chemical waste pickup. This is often done through an online system.[3]

  • Ensure all labeling is complete and accurate before the scheduled pickup.

Emergency Procedures for Spills

In the event of a spill, immediate and proper response is crucial to minimize risk.

  • Alert Personnel : Immediately notify all personnel in the area.

  • Assess the Spill : If the spill is large, involves highly concentrated material, or if you are not trained or equipped to handle it, evacuate the area and contact your institution's emergency number or EH&S department.[2]

  • Small Spill Cleanup : For minor spills that you are trained to handle, don appropriate PPE. Use a chemical spill kit with an absorbent material suitable for acids. Neutralize the material if appropriate (e.g., with sodium bicarbonate), then collect the absorbed material using non-sparking tools.[3]

  • Waste Disposal : All spill cleanup materials must be placed in a sealed, labeled container and disposed of as hazardous waste.[2]

  • Reporting : Report all spills and exposures to your supervisor and EH&S, in accordance with your institution's policy.[2]

Data and Workflow Summary

Table 1: Disposal Parameters for 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid Waste
ParameterGuidelineRationale
Waste Classification Hazardous Waste (Corrosive, Toxic)Based on the carboxylic acid functional group and toxicological data of related imidazole compounds.[5]
Recommended Container High-Density Polyethylene (HDPE) with a screw-top lid.Provides chemical resistance to acidic compounds and ensures a secure seal to prevent leaks.[2][9]
Required PPE Chemical safety goggles, nitrile gloves, lab coat.To protect eyes, skin, and clothing from potential splashes and contact with corrosive/irritant material.[7]
Incompatible Wastes Bases, Strong Oxidizers, Cyanides, Sulfides.To prevent dangerous chemical reactions such as violent neutralization, oxidation, or toxic gas release.[4][12]
Labeling Requirements "HAZARDOUS WASTE", full chemical names and percentages, hazard identification, PI name, and date.To comply with EPA regulations and ensure safe handling and disposal by EH&S personnel.[4]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.To ensure safe, controlled temporary storage and to contain potential spills.[5][9]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid.

G Workflow for Disposal of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid Waste cluster_0 Waste Generation & Collection cluster_1 Accumulation & Storage cluster_2 Final Disposal start Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Container (e.g., HDPE) ppe->container label_container Label Container Immediately: 'HAZARDOUS WASTE' + Contents & Hazards container->label_container add_waste Add Waste to Labeled Container in Satellite Accumulation Area (SAA) label_container->add_waste segregate Ensure Segregation from Incompatibles (Bases, Oxidizers) add_waste->segregate secondary_contain Place in Secondary Containment segregate->secondary_contain check_full Container >90% Full or No Longer in Use? secondary_contain->check_full check_full->add_waste No request_pickup Arrange for Waste Pickup with Institutional EH&S check_full->request_pickup Yes store_safe Store Safely Until Pickup request_pickup->store_safe end_node Disposal Complete store_safe->end_node

Caption: Decision workflow for compliant hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.